TCO-PEG3-acid
Description
Properties
IUPAC Name |
3-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO7/c20-17(21)8-10-23-12-14-25-15-13-24-11-9-19-18(22)26-16-6-4-2-1-3-5-7-16/h1-2,16H,3-15H2,(H,19,22)(H,20,21)/b2-1- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUXDTTWUFRONNF-UPHRSURJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C=C\CCC(C1)OC(=O)NCCOCCOCCOCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
TCO-PEG3-acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the chemical structure, properties, and applications of TCO-PEG3-acid, a cornerstone of modern bioconjugation.
This compound is a heterobifunctional linker that has emerged as a critical tool in the fields of chemical biology, drug delivery, and diagnostics. Its unique architecture, featuring a strained trans-cyclooctene (TCO) group and a terminal carboxylic acid connected by a three-unit polyethylene glycol (PEG) spacer, enables highly efficient and specific bioconjugation reactions. This technical guide provides a detailed overview of this compound, including its chemical and physical properties, experimental protocols for its use, and a discussion of its role in advanced bioconjugation strategies.
Core Chemical and Physical Properties
This compound is a viscous, colorless to light yellow liquid at room temperature. Its key identifiers and properties are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Chemical Formula | C18H31NO7 | [1][2] |
| Molecular Weight | 373.44 g/mol | [3] |
| CAS Number | 2141981-86-2 | [1][3] |
| Purity | Typically >95% | |
| Solubility | Soluble in DMSO, DCM, DMF | |
| Storage Conditions | -20°C, protected from light and moisture. Stock solutions at -80°C for up to 6 months. |
The Power of Dual Reactivity: TCO and Carboxylic Acid Moieties
The utility of this compound stems from its two distinct reactive handles, allowing for sequential or orthogonal conjugation strategies.
The Trans-Cyclooctene (TCO) Group: A Bioorthogonal Click Chemistry Hub
The TCO moiety is a highly strained alkene that readily participates in inverse-electron demand Diels-Alder (iEDDA) cycloadditions with tetrazine-functionalized molecules. This "click chemistry" reaction is renowned for its exceptionally fast kinetics, with second-order rate constants in the range of 10³ to 10⁶ M⁻¹s⁻¹. The reaction is highly specific, proceeds rapidly under physiological conditions without the need for a catalyst, and its only byproduct is nitrogen gas, making it ideal for applications in living systems.
However, the high ring strain that confers reactivity also makes the TCO group susceptible to isomerization to its unreactive cis-cyclooctene (CCO) form, especially in certain biological media. For instance, the half-life of TCO derivatives can be as short as ≤ 60 minutes in DMEM cell culture medium and ≤ 15 minutes in aged plasma. TCO-PEG3-modified IgG has been observed to lose about 10.5% of its reactivity when stored at 4°C for 4 weeks in a phosphate buffer.
The Carboxylic Acid Group: A Gateway to Amine-Containing Biomolecules
The terminal carboxylic acid group provides a versatile handle for conjugation to primary amines, such as those found on the side chains of lysine residues in proteins and antibodies. This reaction is typically mediated by carbodiimide activators like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS. This two-step process first activates the carboxylic acid to form a more stable and amine-reactive NHS ester, which then readily reacts with a primary amine to form a stable amide bond.
References
An In-Depth Technical Guide to the TCO-PEG3-Acid and Tetrazine Bioorthogonal Reaction
For Researchers, Scientists, and Drug Development Professionals
The inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) and a 1,2,4,5-tetrazine is a cornerstone of bioorthogonal chemistry, offering a unique combination of rapid kinetics and high specificity in complex biological environments.[1][2] This technical guide provides a comprehensive overview of the reaction mechanism involving a TCO-PEG3-Acid linker with a tetrazine, including quantitative kinetic data, detailed experimental protocols, and visualizations of the core chemical processes.
Core Reaction Mechanism: A [4+2] Cycloaddition Cascade
The TCO-tetrazine ligation is a form of "click chemistry" that proceeds without the need for a cytotoxic catalyst, such as copper.[3] The reaction's high efficiency is driven by the significant ring strain of the trans-cyclooctene double bond.[3] The mechanism can be described as a two-step process:
-
Inverse-Electron-Demand Diels-Alder (IEDDA) Cycloaddition: The first and rate-determining step is a [4+2] cycloaddition. In this reaction, the electron-deficient tetrazine acts as the diene, and the strained, electron-rich TCO serves as the dienophile.[1] This cycloaddition forms a highly unstable tricyclic intermediate.
-
Retro-Diels-Alder Reaction: The intermediate rapidly undergoes a retro-Diels-Alder reaction, which results in the irreversible elimination of a molecule of dinitrogen (N₂). This step is thermodynamically driven and results in the formation of a stable dihydropyridazine product.
The inclusion of a polyethylene glycol (PEG) spacer, such as the three-unit PEG3 in this compound, enhances the aqueous solubility of the molecule, a crucial feature for biological applications. The terminal carboxylic acid provides a versatile handle for conjugation to primary amines on biomolecules, such as lysine residues on proteins, through standard amide coupling chemistries.
While the primary ligation reaction is generally not dependent on an acid catalyst and proceeds efficiently in a pH range of 6-9, the acidity of the local environment can play a role in "click-to-release" applications. In these systems, acidic conditions can accelerate the cleavage of a payload from the TCO moiety following the initial ligation. Some strategies even employ acid-functionalized tetrazines to facilitate this release through intramolecular proton donation.
Quantitative Kinetic Data
The TCO-tetrazine reaction is renowned for its exceptionally fast second-order rate constants, which are orders of magnitude higher than many other bioorthogonal reactions. This allows for efficient labeling at low reactant concentrations, which is critical for in vivo studies and applications involving sensitive biological systems.
| Reactants | Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions |
| General TCO and Tetrazine | 1 - 1 x 10⁶ | General range |
| TCO and ATTO-tetrazines | up to 1000 | - |
| TCO and Methyl-substituted tetrazines | ~1000 | - |
| TCO and Hydrogen-substituted tetrazines | up to 30,000 | - |
| TCO and Dipyridal tetrazine | 2000 (±400) | 9:1 methanol:water |
| Conformationally Strained d-TCO and water-soluble dipyridyl-s-tetrazine | 366,000 (±15,000) | 25°C in pure water |
| Cyclopropane-fused TCO and water-soluble dipyridyl-s-tetrazine | 3,300,000 (±40,000) | 25°C in H₂O |
Experimental Protocols
Protocol 1: Activation of a Protein with this compound
This protocol describes the conjugation of this compound to a primary amine-containing protein using N-Hydroxysuccinimide (NHS) ester chemistry.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide crosslinker
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Spin desalting columns
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Prepare the TCO-PEG3-NHS ester: In a microcentrifuge tube, dissolve this compound, DCC, and NHS in anhydrous DMF or DMSO to generate the TCO-PEG3-NHS ester in situ.
-
Prepare the protein: If the protein buffer contains primary amines (e.g., Tris or glycine), exchange the buffer to PBS using a spin desalting column. Adjust the protein concentration to 1-5 mg/mL.
-
Reaction: Add a 20-fold molar excess of the freshly prepared TCO-PEG3-NHS ester solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 60 minutes at room temperature.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 5 minutes.
-
Purification: Remove excess, unreacted TCO-PEG3-NHS ester using a spin desalting column. The TCO-labeled protein is now ready for conjugation with a tetrazine-modified molecule.
Protocol 2: TCO-Tetrazine Ligation and Monitoring
This protocol outlines the reaction between the TCO-activated protein and a tetrazine-functionalized molecule.
Materials:
-
TCO-labeled protein (from Protocol 1)
-
Tetrazine-functionalized molecule
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reactant Preparation: Prepare the TCO-labeled protein and the tetrazine-functionalized molecule in the reaction buffer.
-
Ligation: Mix the TCO-labeled protein and the tetrazine-functionalized molecule in a 1:1 to 1:1.5 molar ratio. A slight excess of the tetrazine-containing molecule can drive the reaction to completion.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature. For sensitive biological systems, the reaction can be performed at 4°C for a longer duration.
-
Monitoring: The progress of the reaction can be monitored by the disappearance of the tetrazine's characteristic color or by UV-Vis spectrophotometry, following the decrease in absorbance at the tetrazine's λmax (typically 510-550 nm).
-
Purification: If necessary, the final conjugate can be purified from any unreacted starting materials using size-exclusion chromatography.
Visualizations
Caption: The reaction mechanism of TCO and tetrazine ligation.
Caption: A general experimental workflow for protein conjugation.
References
TCO-PEG3-acid: A Comprehensive Technical Guide for Bioorthogonal Ligation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of TCO-PEG3-acid, a key reagent in the field of bioorthogonal chemistry. We will delve into its chemical properties, and provide detailed experimental protocols for its application in bioconjugation, specifically focusing on the inverse-electron demand Diels-Alder (IEDDA) cycloaddition reaction.
Core Properties of this compound
This compound is a bifunctional molecule comprised of a strained trans-cyclooctene (TCO) moiety and a carboxylic acid functional group, separated by a three-unit polyethylene glycol (PEG) spacer. The TCO group is a highly reactive dienophile in IEDDA reactions, particularly with tetrazine partners, while the carboxylic acid allows for covalent attachment to primary amine-containing biomolecules. The hydrophilic PEG linker enhances solubility in aqueous media and reduces steric hindrance.
| Property | Value | Reference |
| Chemical Formula | C₁₈H₃₁NO₇ | [1] |
| Molecular Weight | 373.5 g/mol | [1][2] |
| Purity | Typically >95% | [1] |
| Solubility | Soluble in DMSO, DMF, DCM | [1] |
| Storage | -20°C, desiccated |
Reaction Principle: The Inverse-Electron Demand Diels-Alder Cycloaddition
The utility of this compound is centered around the IEDDA reaction, a powerful bioorthogonal "click chemistry" ligation. This reaction occurs between the electron-rich TCO (dienophile) and an electron-deficient tetrazine (diene). The reaction is exceptionally fast and proceeds readily in biological media without the need for a catalyst. The initial cycloaddition is followed by a retro-Diels-Alder reaction, releasing nitrogen gas and forming a stable dihydropyridazine conjugate.
Caption: IEDDA Reaction Mechanism.
Experimental Protocols
Protocol 1: Conjugation of this compound to a Primary Amine-Containing Biomolecule (e.g., Antibody)
This protocol describes the activation of the carboxylic acid of this compound using EDC and NHS to form an amine-reactive NHS ester, followed by conjugation to a biomolecule.
Materials:
-
This compound
-
Biomolecule with primary amines (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Spin desalting columns
Procedure:
-
Biomolecule Preparation: Prepare the biomolecule solution at a concentration of 1-5 mg/mL in an amine-free buffer.
-
Activation of this compound:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
In a separate tube, prepare a fresh solution of 100 mM EDC and 100 mM NHS in anhydrous DMSO.
-
To activate the this compound, mix equal volumes of the this compound stock solution and the EDC/NHS solution. Allow this activation reaction to proceed for 15-30 minutes at room temperature.
-
-
Conjugation:
-
Add a 20-fold molar excess of the activated TCO-PEG3-NHS ester to the biomolecule solution.
-
Incubate the reaction for 1-2 hours at room temperature.
-
-
Quenching:
-
Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.
-
Incubate for 15 minutes at room temperature to quench any unreacted NHS ester.
-
-
Purification:
-
Remove excess, unreacted this compound and byproducts by passing the reaction mixture through a spin desalting column equilibrated with the desired storage buffer.
-
Protocol 2: IEDDA "Click" Reaction with a Tetrazine-Labeled Molecule
This protocol outlines the reaction between the TCO-functionalized biomolecule and a tetrazine-labeled molecule.
Materials:
-
TCO-functionalized biomolecule (from Protocol 1)
-
Tetrazine-labeled molecule
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reactant Preparation: Prepare the TCO-functionalized biomolecule and the tetrazine-labeled molecule in the reaction buffer.
-
Ligation:
-
Mix the TCO-functionalized biomolecule and the tetrazine-labeled molecule in a 1:1.1 to 1:5 molar ratio (TCO:Tetrazine).
-
Incubate the reaction mixture for 30-60 minutes at room temperature.
-
-
Analysis and Purification:
-
The resulting conjugate can be analyzed by SDS-PAGE, where a band shift will indicate successful conjugation.
-
If necessary, the final conjugate can be purified from excess tetrazine-labeled molecule using size-exclusion chromatography.
-
Experimental Workflow Visualization
The following diagram illustrates the two-step workflow for bioconjugation using this compound.
Caption: this compound Bioconjugation Workflow.
Applications in Research and Drug Development
The robust and specific nature of the TCO-tetrazine ligation has led to its widespread adoption in various applications, including:
-
Antibody-Drug Conjugates (ADCs): The precise and stable linkage formed is ideal for attaching cytotoxic drugs to antibodies for targeted cancer therapy.
-
Pretargeted Imaging: In this strategy, a TCO-labeled antibody is administered first, allowed to accumulate at the target site, and then a small, rapidly clearing tetrazine-labeled imaging agent is introduced for highly specific imaging with low background signal.
-
Live Cell Imaging and Labeling: The bioorthogonal nature of the reaction allows for the specific labeling of biomolecules on or within living cells without disrupting cellular processes.
-
Assembly of Complex Biomolecular Structures: The efficiency of the reaction facilitates the construction of multi-component protein complexes and functionalized surfaces.
References
An In-depth Technical Guide to Click Chemistry for Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
Click chemistry has emerged as a powerful and versatile tool for site-specific protein labeling, offering researchers unprecedented control over the modification of biological macromolecules. This guide provides an in-depth exploration of the core principles of click chemistry, focusing on its application in protein labeling for research, diagnostics, and therapeutic development. We will delve into the two primary forms of this chemistry, provide detailed experimental protocols, and present quantitative data to inform experimental design.
Introduction to Click Chemistry in Protein Labeling
Coined by Karl Barry Sharpless in 2001, "click chemistry" describes a class of reactions that are rapid, specific, high-yielding, and biocompatible.[1][2] These reactions typically involve the formation of a stable covalent linkage between two molecules, a "click" that is bioorthogonal, meaning it does not interfere with native biological processes.[1][3] For protein labeling, this involves the introduction of a bioorthogonal functional group (an "unnatural" chemical handle) into a protein of interest, which can then be selectively reacted with a probe carrying a complementary functional group.[4] This probe can be a fluorophore for imaging, a biotin tag for purification, or a drug molecule for targeted delivery.
The most prominent click chemistry reaction used for protein labeling is the azide-alkyne cycloaddition, which forms a stable triazole ring. There are two main variants of this reaction: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Key advantages of using click chemistry for protein labeling include:
-
High Specificity: The azide and alkyne groups are largely absent in biological systems, ensuring that the labeling reaction is highly selective and minimizes off-target effects.
-
Biocompatibility: These reactions can be performed under physiological conditions (aqueous environment, neutral pH, and ambient temperature) with minimal disruption to cellular processes, making them suitable for live-cell imaging.
-
High Efficiency and Rapid Kinetics: Click reactions proceed with high yields and fast reaction rates, even at low concentrations of reactants.
-
Versatility: A wide range of probes, including fluorescent dyes, affinity tags, and therapeutic agents, can be readily coupled to proteins.
Incorporating Bioorthogonal Functional Groups into Proteins
To utilize click chemistry for protein labeling, a bioorthogonal handle, typically an azide or an alkyne, must first be introduced into the target protein. Several methods exist for this, with the genetic incorporation of unnatural amino acids (UAAs) being a widely used and powerful approach for site-specific labeling.
This technique involves the use of an engineered aminoacyl-tRNA synthetase/tRNA pair that is orthogonal to the host cell's translational machinery. This orthogonal pair recognizes a specific codon (often a stop codon like UAG) and incorporates a UAA carrying the desired bioorthogonal group (e.g., an azide or alkyne) at that specific site in the protein sequence during translation. This method allows for precise control over the location of the label on the protein.
Other methods for introducing bioorthogonal handles include:
-
Metabolic Labeling: Cells are cultured with an amino acid analog containing a bioorthogonal group, which is then incorporated into newly synthesized proteins. For example, azidohomoalanine (AHA) can be used as a surrogate for methionine.
-
Enzymatic Labeling: Specific enzymes can be used to attach a probe containing a bioorthogonal handle to a target protein or a specific peptide tag fused to the protein.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and widely used click chemistry reaction that involves the copper(I)-catalyzed cycloaddition of an azide and a terminal alkyne to form a 1,4-disubstituted triazole.
CuAAC Reaction Mechanism
The mechanism of the CuAAC reaction involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise manner to form the triazole product. The copper(I) catalyst is crucial for accelerating the reaction and ensuring its high regioselectivity.
Caption: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Experimental Protocol: In Vitro CuAAC Labeling of an Azide-Containing Protein
This protocol describes the general procedure for labeling a purified protein containing an azide functional group with an alkyne-functionalized probe.
Materials:
-
Azide-modified protein (1-10 mg/mL in a suitable buffer, e.g., PBS, pH 7.4)
-
Alkyne-probe (e.g., alkyne-fluorophore, 10 mM stock in DMSO)
-
Copper(II) sulfate (CuSO₄), 50 mM stock in water
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), 50 mM stock in water
-
Sodium ascorbate, 100 mM stock in water (prepare fresh)
-
DMSO
-
PBS, pH 7.4
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following in order:
-
Azide-modified protein (to a final concentration of 10-50 µM)
-
PBS buffer to adjust the final volume
-
Alkyne-probe (to a final concentration of 100-500 µM, a 10-fold molar excess over the protein)
-
-
Prepare the Catalyst Premix: In a separate tube, prepare the catalyst premix by combining:
-
Copper(II) sulfate (to a final reaction concentration of 0.5-1 mM)
-
THPTA (to a final reaction concentration of 2.5-5 mM, maintaining a 5:1 ratio with CuSO₄)
-
Vortex briefly to mix.
-
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate solution to the catalyst premix (to a final reaction concentration of 5 mM). Vortex briefly.
-
Immediately add the catalyst/ascorbate mixture to the protein/probe solution.
-
-
Incubation: Incubate the reaction at room temperature for 1-2 hours. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., 4-16 hours).
-
Purification: Remove the excess reagents and byproducts by methods such as:
-
Size-exclusion chromatography (e.g., desalting column)
-
Dialysis
-
Affinity chromatography if the probe contains an affinity tag.
-
-
Analysis: Confirm the labeling efficiency using techniques like SDS-PAGE with in-gel fluorescence scanning, mass spectrometry, or UV-Vis spectroscopy.
Note on Live-Cell Labeling: While CuAAC is highly efficient, the cytotoxicity of the copper catalyst has been a concern for live-cell applications. However, the use of copper-chelating ligands like THPTA can mitigate this toxicity by protecting the cells from reactive oxygen species.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To overcome the cytotoxicity concerns associated with the copper catalyst in CuAAC, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. This reaction utilizes a strained cyclooctyne that reacts rapidly with an azide without the need for a catalyst. The relief of ring strain provides the driving force for the reaction.
SPAAC Reaction Mechanism
In SPAAC, the high ring strain of a cyclooctyne derivative allows it to undergo a [3+2] cycloaddition with an azide at physiological temperatures, forming a triazole product.
Caption: The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.
Quantitative Data for Common Cyclooctynes
The rate of the SPAAC reaction is highly dependent on the structure of the cyclooctyne. The table below summarizes the second-order rate constants for some commonly used cyclooctynes, providing a basis for selecting the appropriate reagent for a given application.
| Cyclooctyne Derivative | Abbreviation | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |
| Dibenzocyclooctyne | DIBO / DBCO | ~0.1 - 1.0 | High stability and reactivity. |
| Bicyclononyne | BCN | ~0.01 - 0.1 | Good balance of stability and reactivity. |
| Difluorinated Cyclooctyne | DIFO | ~0.1 - 0.5 | Increased reactivity due to electron-withdrawing fluorine atoms. |
| Azodibenzocyclooctyne | ADIBO | ~1.0 - 5.0 | Very high reactivity, but can be less stable. |
Experimental Protocol: Live-Cell SPAAC Labeling of Cell Surface Proteins
This protocol outlines a general procedure for labeling cell surface proteins that have been metabolically engineered to display an azide group.
Materials:
-
Adherent mammalian cells (e.g., HeLa, HEK293) cultured on coverslips or in imaging dishes
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz) for metabolic labeling of sialic acids
-
Cyclooctyne-conjugated fluorophore (e.g., DBCO-Alexa Fluor 488), 10 mM stock in DMSO
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Metabolic Labeling:
-
Prepare a stock solution of Ac₄ManNAz in DMSO.
-
Add Ac₄ManNAz to the complete cell culture medium to a final concentration of 25-50 µM.
-
Replace the medium on the cells with the Ac₄ManNAz-containing medium.
-
Incubate the cells for 48 hours under standard culture conditions (37°C, 5% CO₂) to allow for the incorporation of the azide-modified sugar into cell surface glycans.
-
-
SPAAC Reaction:
-
Prepare a stock solution of the cyclooctyne-fluorophore in DMSO.
-
Dilute the cyclooctyne-fluorophore in pre-warmed complete culture medium to a final concentration of 10-50 µM.
-
Wash the cells twice with warm PBS to remove any un-incorporated Ac₄ManNAz.
-
Add the medium containing the cyclooctyne-fluorophore to the cells.
-
Incubate for 30-60 minutes at 37°C.
-
-
Washing and Fixation:
-
Wash the cells three times with warm PBS to remove the excess cyclooctyne-fluorophore.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Staining and Imaging:
-
If desired, counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells with PBS.
-
Mount the coverslips or image the dishes using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.
-
Experimental Workflow for Protein Labeling using Click Chemistry
The general workflow for labeling a protein of interest using click chemistry, particularly with the incorporation of an unnatural amino acid, can be visualized as a series of sequential steps.
Caption: A generalized experimental workflow for site-specific protein labeling using click chemistry.
Applications in Research and Drug Development
The precision and versatility of click chemistry have led to its widespread adoption in various fields of research and drug development.
-
Proteomics and Activity-Based Protein Profiling (ABPP): Click chemistry enables the enrichment and identification of specific classes of proteins from complex biological samples. In ABPP, a reactive probe with a bioorthogonal handle is used to covalently label active enzymes, which can then be isolated and identified using a complementary click reagent.
-
Fluorescence Imaging: The ability to attach a wide array of fluorophores to proteins with high specificity has revolutionized cellular imaging. It allows for the visualization of protein localization, trafficking, and interactions in living cells with minimal perturbation.
-
Drug Discovery and Development: Click chemistry is instrumental in the development of antibody-drug conjugates (ADCs) and other targeted therapies. It provides a reliable method for attaching potent drug molecules to targeting moieties like antibodies, ensuring site-specific conjugation and a homogenous product. It is also used in target identification and validation by linking drug candidates to reporter tags.
Challenges and Future Perspectives
Despite its numerous advantages, there are some challenges to consider when implementing click chemistry for protein labeling:
-
Reagent Accessibility and Stability: The synthesis of some unnatural amino acids and specialized click reagents can be complex. Additionally, some highly reactive cyclooctynes may have limited stability.
-
Delivery of Reagents in vivo: Efficiently delivering click reagents to specific tissues or cells in a living organism remains an area of active research.
-
Potential for Side Reactions: While highly bioorthogonal, the possibility of side reactions, especially with the copper catalyst in CuAAC, needs to be carefully considered and controlled, particularly in complex biological systems.
The field of click chemistry is continuously evolving, with the development of new bioorthogonal reactions with even faster kinetics and improved biocompatibility. These advancements, coupled with innovative methods for incorporating non-canonical amino acids, will further expand the utility of click chemistry in elucidating complex biological processes and in the creation of novel diagnostics and therapeutics.
References
- 1. Protein click chemistry and its potential for medical applications | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 2. csmres.co.uk [csmres.co.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Introducing bioorthogonal functionalities into proteins in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: TCO-PEG3-acid Conjugation to Primary Amines
Introduction
This document provides a detailed protocol for the conjugation of TCO-PEG3-acid to molecules containing primary amines (e.g., proteins, antibodies, peptides, or amine-modified oligonucleotides). This process is fundamental for introducing the trans-cyclooctene (TCO) moiety onto a biomolecule. The TCO group is a key component in bioorthogonal chemistry, enabling highly efficient and specific labeling through the inverse-electron demand Diels-Alder (iEDDA) reaction with a tetrazine-functionalized partner.[1][2][3] This "click chemistry" reaction is exceptionally fast and can be performed in complex biological media, making it ideal for applications in drug delivery, cellular imaging, and diagnostics.[2][4]
The this compound linker features a terminal carboxylic acid for covalent bond formation with primary amines. The inclusion of a hydrophilic 3-unit polyethylene glycol (PEG3) spacer enhances the water solubility of the reagent and the resulting conjugate, reduces potential steric hindrance, and can minimize non-specific interactions. The conjugation is typically achieved by activating the carboxylic acid with carbodiimide chemistry, most commonly using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS), to form a stable amide bond with the target amine.
Principle of Conjugation
The conjugation of this compound to a primary amine is a two-step process:
-
Activation of Carboxylic Acid: The terminal carboxylic acid on the this compound is activated using EDC and NHS. EDC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions but can be reacted with NHS to form a more stable NHS ester. This activation step is most efficient at a slightly acidic pH of 4.5-7.2.
-
Amide Bond Formation: The resulting TCO-PEG3-NHS ester is then reacted with a molecule containing a primary amine (R-NH₂). The amine performs a nucleophilic attack on the carbonyl carbon of the NHS ester, forming a stable amide bond and releasing NHS as a byproduct. This second step is most efficient at a neutral to slightly alkaline pH of 7.0-8.5.
Experimental Protocols
This section outlines the necessary materials and a step-by-step procedure for conjugating this compound to an amine-containing biomolecule.
Materials and Reagents
-
This compound
-
Amine-containing biomolecule (e.g., protein, antibody)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 5.0-6.0
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5, or 0.1 M Sodium Bicarbonate, pH 8.3. Important: Do not use buffers containing primary amines like Tris or glycine.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Hydroxylamine, pH 8.5
-
Purification tools: Desalting columns (e.g., Zeba™ Spin Desalting Columns), size-exclusion chromatography (SEC), or dialysis cassettes appropriate for the biomolecule's molecular weight.
Reagent Preparation
-
Biomolecule Solution: Prepare the amine-containing biomolecule in the desired Conjugation Buffer at a concentration of 1-10 mg/mL. If the stock buffer contains amines (e.g., Tris), it must be exchanged for an amine-free buffer (like PBS) before starting.
-
This compound Stock Solution: Equilibrate the reagent vial to room temperature before opening to prevent moisture condensation. Dissolve this compound in anhydrous DMSO or DMF to create a 10-20 mM stock solution. Store any unused stock solution at -20°C under an inert gas like argon or nitrogen.
-
EDC and NHS/Sulfo-NHS Solutions: Prepare 100 mM stock solutions of EDC and NHS (or Sulfo-NHS) in anhydrous DMSO or water immediately before use. Do not store these solutions for long periods.
Two-Step Conjugation Procedure
This protocol is optimized for a 1 mg protein sample. Adjust volumes accordingly for different amounts.
-
Activation of this compound:
-
In a microcentrifuge tube, combine a 10- to 20-fold molar excess of this compound with a 1.5x molar excess (relative to the this compound) of both EDC and NHS in Activation Buffer.
-
For example, for a 1 mg protein at 150 kDa (~6.7 nmol), you might use 134 nmol of this compound (20x excess) and 200 nmol each of EDC and NHS.
-
Incubate the mixture for 15-30 minutes at room temperature to form the TCO-PEG3-NHS ester.
-
-
Conjugation to Biomolecule:
-
Add the activated TCO-PEG3-NHS ester mixture directly to your biomolecule solution prepared in the Conjugation Buffer. The addition of the acidic activation mixture will lower the pH, so it is crucial that the Conjugation Buffer has sufficient buffering capacity to maintain a pH between 7.2 and 8.3.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, with gentle mixing.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM (e.g., add 5-10 µL of 1 M Tris-HCl to a 100 µL reaction).
-
Incubate for 15-30 minutes at room temperature to quench any unreacted NHS-ester groups.
-
Purification of the Conjugate
Remove unreacted TCO linker and byproducts from the conjugated biomolecule using a suitable method based on molecular weight.
-
For Proteins/Antibodies (>20 kDa): Use a desalting column (e.g., Zeba Spin column, 40K MWCO) or dialysis against PBS.
-
For Peptides/Oligonucleotides: Purification can be achieved via HPLC or, in some cases, ethanol precipitation.
Storage of Conjugate
Store the purified TCO-labeled biomolecule at 4°C for short-term use (up to 4 weeks) or at -20°C or -80°C for long-term storage. Avoid azide-containing buffers for long-term storage, as they may interfere with downstream applications. Note that the TCO moiety has a limited half-life and can isomerize to the non-reactive cis-cyclooctene (CCO) over time.
Summary of Reaction Parameters
The efficiency of the conjugation reaction is influenced by several factors, which can be optimized for specific applications.
| Parameter | Recommended Range | Notes |
| pH (Activation) | 4.5 – 7.2 | Optimal for EDC/NHS activation of the carboxylic acid. |
| pH (Conjugation) | 7.0 – 8.5 | Optimal for the reaction of NHS-ester with primary amines. |
| Molar Excess | 5- to 20-fold excess of this compound over the biomolecule. | Higher excess can increase labeling but may also lead to non-specific modifications. |
| Temperature | Room Temperature (20-25°C) or 4°C | Lower temperatures may require longer incubation times but can be beneficial for sensitive proteins. |
| Reaction Time | Activation: 15-30 minConjugation: 1-4 hours at RT, or 2-8 hours at 4°C. | Longer times do not always improve efficiency and may increase protein degradation. |
| Solvent | DMSO or DMF | Used for dissolving the this compound reagent. |
Experimental Workflow
The entire process, from preparation to the final purified product, is summarized in the workflow diagram below.
References
Application Notes and Protocols for TCO-PEG3-Acid Activation using EDC/HATU
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the activation of TCO-PEG3-acid, a popular bifunctional linker used in bioconjugation and drug delivery. The terminal carboxylic acid of this compound can be efficiently activated using carbodiimide chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS), or with the uronium salt HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). This activation step is crucial for the subsequent conjugation to primary amine-containing biomolecules, such as proteins, peptides, or antibodies, forming a stable amide bond. The trans-cyclooctene (TCO) moiety allows for a subsequent, highly efficient, and bioorthogonal "click" reaction with a tetrazine-functionalized molecule.[1][2]
The polyethylene glycol (PEG) spacer enhances the solubility of the conjugate in aqueous buffers and reduces steric hindrance, which can improve the efficiency of subsequent labeling.[3] This document outlines the principles, provides detailed protocols, and offers a comparison of the two activation methods to guide researchers in selecting the optimal strategy for their specific application.
Data Presentation: Comparison of EDC/NHS and HATU Activation
The choice between EDC/NHS and HATU for the activation of this compound depends on several factors, including the desired reaction efficiency, cost, and the sensitivity of the biomolecule to the reaction conditions. The following table summarizes the key quantitative parameters for each method.
| Parameter | EDC/NHS Activation | HATU Activation | Reference(s) |
| Typical Yield (%) | > 85% | > 90% | [4] |
| Typical Purity (%) | > 95% | > 98% | [4] |
| Activation Time | 15 - 30 minutes | 10 - 15 minutes | |
| Coupling Time | 2 hours to overnight | 30 - 60 minutes | |
| Optimal Activation pH | 4.5 - 6.0 | Not applicable (organic solvent) | |
| Optimal Coupling pH | 7.0 - 8.0 | Not applicable (organic solvent) | |
| Key Advantages | Cost-effective, water-soluble byproducts | High efficiency, fast reaction times, low racemization | |
| Key Disadvantages | Requires careful pH control, less stable NHS-ester | Higher cost, potential for side reactions (guanidinylation) if not used correctly |
Chemical Reaction Mechanisms and Experimental Workflows
To visualize the chemical processes and experimental steps involved in the activation and conjugation of this compound, the following diagrams are provided.
Experimental Protocols
Protocol 1: this compound Activation using EDC/NHS
This protocol describes the activation of the carboxylic acid on this compound using EDC and NHS to form an amine-reactive NHS ester, followed by conjugation to a primary amine-containing biomolecule.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions
-
Activation Buffer: 0.1 M MES, pH 5.5-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine
-
Amine-containing biomolecule (e.g., protein, peptide)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Purification system (e.g., size-exclusion chromatography column, dialysis cassette)
Procedure:
-
Reagent Preparation:
-
Equilibrate this compound, EDC, and NHS/Sulfo-NHS to room temperature before use.
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.
-
Immediately before use, prepare fresh solutions of EDC (e.g., 10 mg/mL) and NHS/Sulfo-NHS (e.g., 10 mg/mL) in Activation Buffer.
-
Prepare a solution of the amine-containing biomolecule in Coupling Buffer at a suitable concentration (e.g., 1-5 mg/mL).
-
-
Activation of this compound:
-
In a reaction tube, add the desired amount of this compound stock solution to the Activation Buffer.
-
Add a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS/Sulfo-NHS relative to the this compound.
-
Mix well and incubate for 15-30 minutes at room temperature.
-
-
Conjugation to the Amine-Containing Biomolecule:
-
Add the activated TCO-PEG3-NHS ester solution to the biomolecule solution. A 1.5 to 10-fold molar excess of the activated linker to the biomolecule is a common starting point, but this should be optimized for the specific application.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove excess reagents and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).
-
Protocol 2: this compound Activation using HATU
This protocol outlines the activation of this compound using HATU in an organic solvent, which is particularly useful for reactions where aqueous conditions are not desirable or for coupling to sensitive biomolecules.
Materials:
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Non-nucleophilic base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dimethylformamide (DMF)
-
Amine-containing biomolecule
-
Purification system (e.g., HPLC, column chromatography)
Procedure:
-
Reagent Preparation:
-
Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Prepare a solution of the amine-containing biomolecule (1.0-1.1 equivalents) in anhydrous DMF.
-
-
Activation of this compound (Pre-activation):
-
To the solution of this compound, add DIPEA or TEA (2.0-3.0 equivalents) and stir for 5-10 minutes at room temperature.
-
Add HATU (1.0-1.2 equivalents) to the reaction mixture and continue stirring for 10-15 minutes. A color change may be observed.
-
-
Conjugation to the Amine-Containing Biomolecule:
-
Add the amine-containing biomolecule solution to the pre-activated this compound mixture.
-
Stir the reaction at room temperature for 30-60 minutes.
-
-
Work-up and Purification:
-
The reaction mixture can be diluted with an appropriate organic solvent (e.g., ethyl acetate) and washed with aqueous solutions to remove byproducts. A common work-up involves sequential washes with dilute acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.
-
The organic layer is then dried, filtered, and concentrated.
-
The crude product is typically purified by column chromatography or reverse-phase HPLC.
-
Important Considerations and Troubleshooting
-
Moisture Sensitivity: Both EDC and HATU are moisture-sensitive. Reagents should be equilibrated to room temperature before opening and handled in a dry environment to prevent hydrolysis and inactivation.
-
pH Control (EDC/NHS): The two-step EDC/NHS reaction relies on different optimal pH ranges for activation and conjugation. Maintaining the recommended pH is critical for high yields.
-
Stoichiometry: The molar ratios of coupling reagents to the carboxylic acid and the activated linker to the amine-containing biomolecule should be optimized for each specific system to maximize conjugation efficiency and minimize side reactions.
-
Side Reactions (HATU): A potential side reaction with HATU is the guanidinylation of the primary amine, which can cap the reactive site. This is more likely to occur if HATU is used in excess or if the coupling reaction is slow. Pre-activation of the carboxylic acid before adding the amine helps to minimize this side reaction.
-
TCO Stability: While TCO is a reactive moiety, it can be susceptible to isomerization to the less reactive cis-cyclooctene (CCO). It is recommended to store TCO-containing compounds at -20°C and for short periods. There is no evidence to suggest that HATU directly impacts the stability of the TCO group under the recommended reaction conditions.
-
Purification: Efficient removal of unreacted reagents and byproducts is crucial for obtaining a pure conjugate. The choice of purification method will depend on the properties of the final conjugate. Size-exclusion chromatography and dialysis are suitable for protein conjugates, while HPLC is often used for smaller molecules.
By following these detailed protocols and considering the key factors outlined, researchers can successfully activate this compound and conjugate it to their biomolecule of interest, enabling a wide range of applications in bioconjugation, drug delivery, and bioorthogonal chemistry.
References
Step-by-Step TCO-Tetrazine Ligation: A Detailed Protocol for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to performing trans-cyclooctene (TCO)-tetrazine ligation, a powerful bioorthogonal reaction widely used in chemical biology, drug development, and materials science. The protocol details the experimental procedure, from reagent preparation to the final purification of the conjugate, and includes key quantitative data and visual workflows to ensure successful execution.
Introduction
The TCO-tetrazine ligation is a cornerstone of "click chemistry," relying on an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a TCO and a tetrazine moiety.[1][2] This reaction is prized for its exceptionally fast kinetics, high specificity, and biocompatibility, allowing for the efficient formation of stable covalent bonds in complex biological environments without the need for catalysts.[1][2][3] The only byproduct of this reaction is nitrogen gas. These features make it an ideal tool for a variety of applications, including the construction of antibody-drug conjugates (ADCs), in vivo imaging, and the development of novel therapeutic and diagnostic agents.
Reaction Mechanism
The TCO-tetrazine ligation proceeds through a two-step mechanism:
-
[4+2] Cycloaddition: The first and rate-determining step is an inverse-electron-demand Diels-Alder reaction where the electron-deficient tetrazine (diene) reacts with the strained, electron-rich TCO (dienophile) to form an unstable tricyclic intermediate.
-
Retro-Diels-Alder Reaction: This intermediate rapidly undergoes a retro-Diels-Alder reaction, irreversibly eliminating a molecule of dinitrogen (N₂). This step results in the formation of a stable dihydropyridazine product, which can then tautomerize and oxidize.
The reaction kinetics are influenced by the electronic properties of the TCO and tetrazine; electron-donating groups on the TCO and electron-withdrawing groups on the tetrazine can accelerate the reaction.
Quantitative Data Summary
The efficiency of the TCO-tetrazine ligation is notable, with second-order rate constants that are among the highest for any bioorthogonal reaction. This allows for effective conjugation even at low micromolar or nanomolar concentrations. The following table summarizes key quantitative data from the literature.
| Parameter | Value | Conditions | Source |
| Second-Order Rate Constant (k) | 1 - 1 x 10⁶ M⁻¹s⁻¹ | General range for various TCO-tetrazine pairs. | |
| > 800 M⁻¹s⁻¹ | General TCO-tetrazine reaction. | ||
| up to 30,000 M⁻¹s⁻¹ | Hydrogen-substituted tetrazines with TCO. | ||
| ~2000 M⁻¹s⁻¹ | Dipyridal tetrazine with TCO. | ||
| Reaction pH | 6.0 - 9.0 | Recommended range for the ligation reaction in aqueous buffers like PBS. | |
| Reaction Temperature | Room Temperature (20-25°C) | Generally sufficient for rapid conjugation. | |
| 4°C | Can be used, may require longer incubation times. | ||
| Reaction Time | 30 - 120 minutes | Typical for protein-protein conjugations. | |
| 10 - 30 minutes | For labeling with ATTO-tetrazines. |
Experimental Protocols
This section provides a detailed, step-by-step methodology for a typical protein-protein conjugation using TCO-tetrazine ligation. The protocol is divided into three main stages: preparation of functionalized proteins, the ligation reaction, and purification of the conjugate.
Protocol 1: Preparation of TCO- and Tetrazine-Functionalized Proteins
This protocol describes the modification of proteins with TCO and tetrazine moieties using N-hydroxysuccinimide (NHS) esters, which react with primary amines (e.g., lysine residues).
Materials:
-
Protein A and Protein B (to be conjugated)
-
TCO-PEG-NHS ester (e.g., TCO-PEG12-NHS)
-
Methyl-tetrazine-PEG-NHS ester (e.g., methyl-tetrazine-PEG8-NHS)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5) if starting buffer contains primary amines.
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
1 M Sodium Bicarbonate (NaHCO₃)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Spin desalting columns
Procedure:
-
Protein Preparation:
-
Dissolve or buffer exchange Protein A and Protein B into an amine-free buffer (e.g., PBS) at a concentration of 1-5 mg/mL. If the buffer contains primary amines like Tris or glycine, a buffer exchange is crucial.
-
-
NHS Ester Stock Solution Preparation:
-
Immediately before use, prepare a 10 mM stock solution of the TCO-PEG-NHS ester and the methyl-tetrazine-PEG-NHS ester in anhydrous DMSO or DMF. NHS esters are moisture-sensitive.
-
-
Activation of Protein A with TCO-NHS Ester:
-
To 100 µg of Protein A in solution, add 5 µL of 1 M NaHCO₃.
-
Add a 10- to 20-fold molar excess of the 10 mM TCO-NHS ester stock solution to the protein solution.
-
Incubate the reaction mixture for 60 minutes at room temperature.
-
-
Activation of Protein B with Tetrazine-NHS Ester:
-
To 100 µg of Protein B in solution, add 5 µL of 1 M NaHCO₃.
-
Add a 20-fold molar excess of the 10 mM methyl-tetrazine-NHS ester stock solution to the protein solution.
-
Incubate the reaction mixture for 60 minutes at room temperature.
-
-
Quenching and Purification of Activated Proteins:
-
Stop the labeling reactions by adding a quenching buffer to a final concentration of 50-100 mM and incubate for 5 minutes.
-
Remove excess, unreacted TCO-NHS and tetrazine-NHS esters from their respective protein solutions using spin desalting columns.
-
Protocol 2: TCO-Tetrazine Ligation for Protein-Protein Conjugation
This protocol details the conjugation of the TCO-activated Protein A with the tetrazine-activated Protein B.
Materials:
-
Purified TCO-activated Protein A
-
Purified tetrazine-activated Protein B
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup:
-
Mix the purified TCO-activated Protein A with the tetrazine-activated Protein B in the reaction buffer. A 1:1 molar ratio is a good starting point, though a slight excess (1.05 to 1.5-fold) of the tetrazine-functionalized protein can be used to drive the reaction to completion.
-
-
Incubation:
-
Incubate the reaction mixture for 30 to 120 minutes at room temperature with gentle rotation. The reaction can also be performed at 4°C, which may necessitate a longer incubation period.
-
-
Monitoring the Reaction (Optional):
-
The progress of the reaction can be monitored by the disappearance of the characteristic absorbance of the tetrazine moiety between 510 and 550 nm using a UV-Vis spectrophotometer.
-
Protocol 3: Purification and Storage of the Final Conjugate
Materials:
-
Size-Exclusion Chromatography (SEC) system or other suitable purification system.
-
Storage Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Purification:
-
Purify the final protein-protein conjugate from any unreacted starting materials using size-exclusion chromatography or another appropriate purification method based on the properties of the conjugate.
-
-
Characterization (Optional):
-
The purity and identity of the final conjugate can be confirmed by analytical techniques such as SDS-PAGE, LC-MS, and NMR.
-
-
Storage:
-
Store the purified conjugate at 4°C until further use. For long-term storage, follow standard protein storage protocols, which may include freezing at -20°C or -80°C with the addition of a cryoprotectant.
-
Mandatory Visualizations
Caption: Experimental workflow for TCO-tetrazine mediated protein-protein conjugation.
Caption: Reaction mechanism of the TCO-tetrazine ligation.
References
Application Notes and Protocols for Bioconjugation using TCO-PEG3-Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing TCO-PEG3-acid for the bioconjugation of amine-containing molecules. This reagent is a cornerstone of modern bioconjugation strategies, enabling the efficient and specific attachment of molecules of interest to proteins, antibodies, and other biomolecules for applications in drug development, diagnostics, and life sciences research.
Introduction to this compound Bioconjugation
This compound is a bifunctional linker molecule that features a terminal carboxylic acid and a trans-cyclooctene (TCO) group, separated by a hydrophilic three-unit polyethylene glycol (PEG) spacer. The carboxylic acid allows for the covalent attachment to primary amines on biomolecules through the formation of a stable amide bond, a reaction typically mediated by carbodiimide chemistry (EDC/NHS). The TCO group is a highly reactive dienophile that participates in an inverse-electron demand Diels-Alder (iEDDA) cycloaddition with a tetrazine-functionalized molecule.[1] This "click chemistry" reaction is characterized by its exceptional speed and bioorthogonality, meaning it proceeds rapidly and specifically in complex biological environments without interfering with native biochemical processes.[2]
The PEG3 spacer enhances the aqueous solubility of the reagent and the resulting bioconjugate, while also reducing steric hindrance during the conjugation reactions.[3] This combination of features makes this compound an invaluable tool for a variety of applications, including the construction of antibody-drug conjugates (ADCs), the development of in-vivo imaging agents, and the immobilization of biomolecules on surfaces.[4][5]
Principle of the Two-Step Bioconjugation Strategy
The use of this compound in bioconjugation typically follows a two-step process. First, the carboxylic acid of this compound is activated and reacted with a primary amine on the biomolecule of interest (e.g., a lysine residue on an antibody). This step results in the biomolecule being "TCO-functionalized." In the second step, a tetrazine-modified molecule (e.g., a fluorescent dye, a drug molecule, or a biotin tag) is introduced. The TCO and tetrazine moieties then rapidly and specifically react via the iEDDA mechanism to form a stable covalent bond.
Caption: A logical diagram of the two-step protein conjugation workflow.
Quantitative Data: Kinetics of the TCO-Tetrazine Ligation
The inverse-electron demand Diels-Alder reaction between TCO and tetrazine is renowned for its exceptionally fast kinetics, which is a significant advantage in bioconjugation, especially when working with low concentrations of reactants. The second-order rate constants for this reaction are several orders of magnitude higher than other common bioorthogonal reactions.
| Reaction Chemistry | Dienophile/Electrophile | Diene/Nucleophile | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Key Characteristics |
| Inverse-electron-demand Diels-Alder (iEDDA) | trans-Cyclooctene (TCO) | Tetrazine (Tz) | ~800 - 30,000 | Extremely fast, highly specific, bioorthogonal, catalyst-free. |
| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Cyclooctyne (e.g., DBCO) | Azide | ~1 | Catalyst-free, bioorthogonal, but significantly slower than iEDDA. |
| NHS Ester-Amine Coupling | NHS Ester | Primary Amine (e.g., Lysine) | Variable, generally slower | Widely used, but not bioorthogonal; can react with any accessible primary amine. |
Experimental Protocols
Protocol 1: TCO-Functionalization of an Antibody using this compound
This protocol describes the modification of an antibody with TCO groups by reacting its primary amines with EDC/NHS-activated this compound.
Materials and Reagents:
-
Antibody of interest (in an amine-free buffer, e.g., PBS)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Conjugation Buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting spin columns
Caption: Experimental workflow for TCO-functionalization of an antibody.
Procedure:
-
Preparation of Reagents:
-
Equilibrate EDC and NHS to room temperature before use.
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mg/mL).
-
Prepare fresh solutions of EDC and NHS in Activation Buffer (e.g., 10 mg/mL) immediately before use.
-
-
Activation of this compound:
-
In a microcentrifuge tube, add the desired amount of this compound stock solution to the Activation Buffer.
-
Add a 5-10 fold molar excess of EDC and a 2-5 fold molar excess of NHS to the this compound solution.
-
Incubate the reaction mixture at room temperature for 15-30 minutes with gentle mixing.
-
-
Conjugation to Antibody:
-
Dissolve the antibody in Conjugation Buffer at a suitable concentration (e.g., 1-10 mg/mL).
-
Add the activated this compound solution to the antibody solution. A 10- to 20-fold molar excess of the activated linker over the antibody is a common starting point.
-
Incubate the reaction at room temperature for 2 hours or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 5 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted this compound and byproducts using a desalting spin column equilibrated with Conjugation Buffer.
-
The purified TCO-functionalized antibody is now ready for the subsequent click reaction.
-
Protocol 2: TCO-Tetrazine Click Reaction for Antibody Conjugation
This protocol details the ligation of the TCO-functionalized antibody with a tetrazine-modified molecule.
Materials and Reagents:
-
TCO-functionalized antibody (from Protocol 1)
-
Tetrazine-modified molecule of interest (e.g., fluorescent dye, biotin, drug molecule)
-
Reaction Buffer (e.g., PBS, pH 6.0-9.0)
Procedure:
-
Prepare Reactants:
-
Prepare the TCO-labeled antibody in the desired reaction buffer.
-
Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO, water).
-
-
Click Reaction:
-
Add the tetrazine-functionalized molecule to the TCO-labeled antibody solution. A slight molar excess (1.05-1.5 equivalents) of the tetrazine reagent is recommended.
-
Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 37°C. The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.
-
-
Purification (Optional):
-
If necessary, the final conjugate can be purified from any unreacted starting materials using size-exclusion chromatography.
-
Protocol 3: Labeling of Cell Surface Glycoproteins
This protocol describes a two-step method for labeling cell surface glycoproteins on live cells using metabolic glycoengineering followed by reaction with a TCO-functionalized probe.
Materials and Reagents:
-
Live cells in culture
-
Peracetylated tetrazine-modified monosaccharide (e.g., Ac4ManNTz)
-
This compound (to be conjugated to a fluorescent probe, for example)
-
Fluorescent probe with a primary amine for conjugation
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
Caption: Workflow for cell surface protein labeling.
Procedure:
-
Metabolic Installation of Tetrazine:
-
Culture cells in the presence of a tetrazine-modified sugar (e.g., 25-50 µM Ac4ManNTz) for 3 days to allow for metabolic incorporation into cell surface glycans.
-
-
Preparation of TCO-Probe:
-
Conjugate this compound to an amine-containing molecule (e.g., a fluorescent dye) using the EDC/NHS chemistry described in Protocol 1.
-
-
Cell Labeling:
-
Wash the cells with PBS to remove unincorporated sugar.
-
Incubate the cells with the TCO-functionalized probe (e.g., TCO-PEG3-Biotin at 0.25 mmol/L or a fluorescent probe at 5-20 µM) in media for 30 minutes at 37°C.
-
Wash the cells with PBS to remove the unreacted TCO-probe.
-
-
Analysis:
-
The labeled cells can now be analyzed by fluorescence microscopy or flow cytometry.
-
Characterization of Bioconjugates
The successful conjugation and purity of the final product can be assessed using various analytical techniques:
-
Mass Spectrometry (MALDI-TOF or LC-MS): Confirms the covalent attachment of the TCO-linker and the tetrazine-molecule by observing the expected mass shift.
-
SDS-PAGE: Visualizes the increase in molecular weight of the protein after conjugation, indicated by a band shift.
-
Size-Exclusion Chromatography (SEC-HPLC): Separates the conjugate from unreacted components and can be used to assess purity and aggregation.
-
UV-Vis Spectroscopy: The disappearance of the characteristic tetrazine absorbance around 520-550 nm can be used to monitor the progress of the click reaction.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Inactive EDC/NHS reagents due to moisture. | Use fresh, anhydrous DMSO/DMF for stock solutions. Allow reagents to warm to room temperature before opening. |
| Presence of primary amines in the buffer (e.g., Tris). | Buffer exchange the biomolecule into an amine-free buffer like PBS or MES. | |
| Insufficient molar excess of labeling reagent. | Increase the molar excess of the activated this compound or the tetrazine-molecule. | |
| Protein Aggregation | High degree of labeling. | Reduce the molar excess of the labeling reagent or the reaction time. |
| Unfavorable buffer conditions. | Optimize buffer composition, pH, and ionic strength. | |
| No or Poor Labeling with TCO | This compound has degraded. | Store TCO reagents at -20°C, protected from light and moisture. Use fresh solutions. |
| Excess quenching reagent not removed after the first step. | Ensure thorough purification of the TCO-functionalized biomolecule before adding the tetrazine reagent. |
References
Application Notes and Protocols: TCO-PEG3-Acid in Surface Modification of Biomaterials
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of biomaterials is a critical strategy for enhancing their biocompatibility, reducing non-specific protein adsorption, and enabling the specific attachment of biomolecules for targeted therapies and diagnostics. TCO-PEG3-acid is a versatile heterobifunctional linker that plays a pivotal role in modern bioconjugation and surface functionalization strategies. It features a trans-cyclooctene (TCO) group for highly efficient and bioorthogonal click chemistry, a hydrophilic three-unit polyethylene glycol (PEG) spacer to improve solubility and reduce steric hindrance, and a terminal carboxylic acid for covalent attachment to amine-presenting surfaces.
This document provides detailed application notes and experimental protocols for the use of this compound in the surface modification of biomaterials. The protocols cover the initial immobilization of this compound onto a biomaterial surface and the subsequent bioorthogonal conjugation of a tetrazine-modified molecule of interest.
The core of this methodology lies in a two-step process:
-
Amide Coupling: The carboxylic acid moiety of this compound is activated using carbodiimide chemistry (EDC/NHS) to form a stable amide bond with primary amines on the biomaterial surface.
-
Bioorthogonal Tetrazine-TCO Ligation: The immobilized TCO group serves as a reactive handle for the rapid and specific covalent attachment of a tetrazine-functionalized biomolecule via an inverse-electron-demand Diels-Alder (iEDDA) reaction. This "click" reaction is highly efficient, proceeds under physiological conditions without the need for a catalyst, and is orthogonal to most biological functional groups, ensuring specific conjugation.[1][2]
Data Presentation
The following tables summarize typical quantitative data associated with the surface modification of biomaterials using PEG-based linkers. While specific data for this compound may vary depending on the substrate and experimental conditions, these values provide a general expectation of the outcomes.
Table 1: Physicochemical Properties of Modified Surfaces
| Surface Modification Stage | Water Contact Angle (°) | Surface Roughness (RMS, nm) | Reference |
| Unmodified Substrate (e.g., Titanium) | 70 - 85 | 2.0 - 5.0 | [2] |
| Amine-Functionalized Substrate | 40 - 60 | 2.5 - 5.5 | General Knowledge |
| This compound Modified | 30 - 50 | 2.2 - 5.2 | [2] |
Table 2: Protein Adsorption on Modified Surfaces
| Surface | Fibrinogen Adsorption (ng/cm²) | Lysozyme Adsorption (ng/cm²) | Reference |
| Unmodified Substrate | > 400 | > 200 | [3] |
| This compound Modified | < 50 | < 20 |
Mandatory Visualizations
Caption: Experimental workflow for biomaterial surface modification.
Caption: Key chemical reaction pathways.
Experimental Protocols
Protocol 1: Immobilization of this compound onto an Amine-Functionalized Surface
This protocol describes the covalent attachment of this compound to a biomaterial surface that has been pre-functionalized with primary amine groups.
Materials:
-
Amine-functionalized biomaterial substrate (e.g., glass slide, silicon wafer, or polymer film treated with aminopropyltriethoxysilane (APTES))
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Ethanolamine, pH 8.5
-
Deionized (DI) water
-
Nitrogen gas for drying
Procedure:
-
Preparation of Reagent Solutions:
-
Prepare a 100 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Prepare a 400 mM stock solution of EDC in Activation Buffer.
-
Prepare a 100 mM stock solution of NHS in Activation Buffer.
-
Note: EDC is moisture-sensitive; prepare the solution immediately before use.
-
-
Activation of this compound:
-
In a microcentrifuge tube, mix 100 µL of the this compound stock solution with 400 µL of Activation Buffer.
-
Add 100 µL of the EDC stock solution and 100 µL of the NHS stock solution to the this compound solution.
-
Vortex briefly to mix and incubate at room temperature for 15-30 minutes to form the NHS-ester.
-
-
Coupling to the Amine-Functionalized Surface:
-
Wash the amine-functionalized biomaterial substrate three times with DI water and dry under a gentle stream of nitrogen.
-
Place the substrate in a humidified chamber to prevent evaporation.
-
Pipette the activated this compound solution onto the amine-functionalized surface, ensuring complete coverage.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C.
-
-
Washing and Quenching:
-
Remove the substrate from the chamber and rinse thoroughly with Coupling Buffer (PBS, pH 7.4) to remove unreacted this compound.
-
Immerse the substrate in Quenching Buffer for 30 minutes at room temperature to block any unreacted NHS-ester sites.
-
Rinse the substrate extensively with DI water.
-
Dry the TCO-functionalized surface under a gentle stream of nitrogen.
-
The surface is now ready for the bioorthogonal conjugation step or can be stored under an inert atmosphere at -20°C for short periods.
-
Protocol 2: Bioorthogonal Conjugation of a Tetrazine-Modified Molecule to the TCO-Functionalized Surface
This protocol details the "click" reaction between the immobilized TCO groups and a tetrazine-functionalized molecule of interest (e.g., a peptide, protein, or fluorescent dye).
Materials:
-
TCO-functionalized biomaterial substrate (from Protocol 1)
-
Tetrazine-modified molecule of interest
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Deionized (DI) water
-
Nitrogen gas for drying
Procedure:
-
Preparation of Tetrazine-Molecule Solution:
-
Dissolve the tetrazine-modified molecule in Reaction Buffer to a final concentration of 0.1-1 mg/mL. The optimal concentration will depend on the specific molecule and desired surface density.
-
-
Bioorthogonal Ligation Reaction:
-
Place the TCO-functionalized substrate in a suitable reaction vessel (e.g., a petri dish or multi-well plate).
-
Add the tetrazine-molecule solution to the substrate, ensuring the entire functionalized surface is covered.
-
Incubate at room temperature for 30-60 minutes. The reaction is typically rapid, but longer incubation times can be used if necessary.
-
Note: The progress of the reaction can sometimes be monitored by the disappearance of the characteristic pink/red color of the tetrazine.
-
-
Washing:
-
Remove the substrate from the reaction solution.
-
Wash the substrate three to five times with Reaction Buffer to remove any non-covalently bound tetrazine-modified molecules.
-
Perform a final rinse with DI water.
-
-
Drying and Storage:
-
Dry the now biofunctionalized surface under a gentle stream of nitrogen.
-
The surface is ready for use in downstream applications such as cell culture, immunoassays, or biosensing. Store appropriately based on the stability of the conjugated molecule (e.g., at 4°C in a hydrated state or desiccated).
-
Characterization of Modified Surfaces
Successful surface modification can be confirmed using a variety of surface analysis techniques:
-
X-ray Photoelectron Spectroscopy (XPS): To confirm the presence of elements specific to the this compound linker (e.g., an increase in the C1s and O1s signals and the appearance of the N1s signal from the amide bond).
-
Water Contact Angle Measurement: A decrease in the water contact angle indicates a more hydrophilic surface, which is expected after PEGylation.
-
Atomic Force Microscopy (AFM): To assess changes in surface topography and roughness.
-
Fluorescence Microscopy: If a fluorescently-labeled tetrazine molecule is used for conjugation, the success of the click reaction can be visualized and quantified by the fluorescence intensity on the surface.
Conclusion
This compound is a powerful tool for the surface modification of biomaterials, enabling the creation of bio-inert surfaces that can be specifically and efficiently functionalized with a wide range of biomolecules. The protocols provided herein offer a robust framework for researchers to implement this technology in their own work, paving the way for the development of advanced biomaterials for a multitude of applications in research, diagnostics, and therapeutics.
References
Revolutionizing Antibody-Drug Conjugates: A Detailed Workflow for TCO Linker Technology
Application Notes and Protocols for the Development of Next-Generation Antibody-Drug Conjugates Using TCO Linkers and Bioorthogonal Chemistry
For researchers, scientists, and drug development professionals at the forefront of oncology and targeted therapeutics, the advent of antibody-drug conjugates (ADCs) has marked a paradigm shift. These precision medicines leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to cancer cells. A critical component in the design of an effective ADC is the linker that connects the antibody to the payload. This document provides a comprehensive guide to the experimental workflow for creating ADCs using trans-cyclooctene (TCO) linkers, a technology that harnesses the power of bioorthogonal "click" chemistry to create stable and precisely controlled conjugates.
The use of TCO linkers in conjunction with tetrazine-modified antibodies via the inverse-electron-demand Diels-Alder (IEDDA) reaction offers significant advantages over traditional conjugation methods. This bioorthogonal reaction is exceptionally fast and highly specific, proceeding efficiently in aqueous environments without the need for catalysts, which can be detrimental to the antibody's integrity. This allows for the creation of ADCs with a well-defined drug-to-antibody ratio (DAR), a critical quality attribute that influences both the efficacy and toxicity of the therapeutic.
This guide will detail the essential protocols, from antibody modification and linker-payload preparation to the final conjugation and characterization of the ADC. Furthermore, we will present quantitative data in clear, comparative tables and visualize the experimental workflow to provide a comprehensive resource for the development of TCO-linked ADCs.
Experimental Workflow Overview
The creation of an antibody-drug conjugate using TCO linkers is a multi-step process that requires careful execution and characterization at each stage. The overall workflow can be broken down into three key phases:
-
Preparation of Bioorthogonal Reaction Partners: This involves the modification of the monoclonal antibody (mAb) to introduce a tetrazine (Tz) moiety and the separate synthesis of the TCO-linker-payload conjugate.
-
Bioorthogonal Conjugation: The tetrazine-modified antibody is then reacted with the TCO-linker-payload via the IEDDA click reaction to form the final ADC.
-
Purification and Characterization of the ADC: The newly formed ADC is purified to remove any unreacted components and then extensively characterized to ensure its quality, potency, and stability.
Quantitative Data Summary
The following tables summarize key quantitative data related to the creation and characterization of ADCs using TCO linkers. This data has been compiled from various sources to provide a comparative overview.
Table 1: Conjugation Efficiency and Yield
| Parameter | Linker Type | Value | Reference |
| Modification Efficiency | TCO-NHS Ester | 85% | |
| Conjugation Efficiency | TCO-Tetrazine | 62% | |
| Overall Purification Yield | TCO-linked ADC | 85% |
Table 2: ADC Characterization Data
| Parameter | Method | Result | Reference |
| Average DAR | HIC-HPLC | 3.6 | |
| Aggregation | SEC | <1% | |
| Plasma Stability | LC-MS | 75% reduction in bound drug over time |
Table 3: In Vitro Cytotoxicity Data
| Cell Line | ADC Type | IC50 Value | Reference |
| A549 | TCO-Doxorubicin | 548 nM (with tetrazine activation) | |
| HeLa | TCO-Doxorubicin | 439 nM (with tetrazine activation) | |
| BT-474 (HER2 positive) | Thiobromomaleimide-ADC | Low nM range | |
| N87 (High HER2) | Thailanstatin ADC (DAR >3.5) | 13-50 ng/mL | |
| MDA-MB-361-DYT2 (Moderate HER2) | Thailanstatin ADC (DAR >3.5) | 25-80 ng/mL |
Detailed Experimental Protocols
The following protocols provide detailed methodologies for the key experiments involved in the creation and characterization of TCO-linked ADCs.
Protocol 1: Antibody Modification with Tetrazine-NHS Ester
This protocol describes the modification of a monoclonal antibody with a tetrazine moiety using an N-hydroxysuccinimide (NHS) ester.
Materials:
-
Monoclonal Antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Tetrazine-NHS ester
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
-
Reaction Buffer: Borate Buffer (50 mM, pH 8.5)
Procedure:
-
Antibody Preparation:
-
Exchange the antibody into the Reaction Buffer using a desalting column to remove any primary amine-containing buffer components.
-
Adjust the antibody concentration to 2-5 mg/mL.
-
-
Tetrazine-NHS Stock Solution:
-
Immediately before use, dissolve the Tetrazine-NHS ester in anhydrous DMSO to a concentration of 10 mM.
-
-
Modification Reaction:
-
Add a
-
Application Notes and Protocols for Proximity Labeling Studies Using TCO Crosslinkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proximity labeling (PL) has emerged as a powerful technology to map protein-protein interactions (PPIs) and characterize the composition of subcellular compartments in their native cellular environment. This approach overcomes some of the limitations of traditional methods like co-immunoprecipitation, as it can capture weak and transient interactions. This document provides detailed application notes and protocols for conducting proximity labeling studies using trans-cyclooctene (TCO) based crosslinkers. The core of this method relies on the highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) reaction between a TCO moiety and a tetrazine derivative. This rapid and specific ligation allows for the covalent capture of proximal proteins in situ, which can then be identified and quantified by mass spectrometry.
Two primary strategies for introducing the reactive handles into the cellular proteome are described:
-
Lysine-Reactive Crosslinking: This method utilizes bifunctional crosslinkers with a TCO group and an N-hydroxysuccinimide (NHS) ester that reacts with primary amines on lysine residues, providing a broad labeling of proteins in proximity.
-
Metabolic Labeling with Non-Canonical Amino Acids: This approach offers more specific labeling of newly synthesized proteins by incorporating a non-canonical amino acid, such as azidohomoalanine (AHA), which can then be functionalized with a TCO group via click chemistry.
These protocols will guide researchers through the experimental workflow, from cell labeling to data analysis, and provide a framework for applying TCO-based proximity labeling to their specific biological questions.
Signaling Pathways and Experimental Workflows
Caption: General principle of TCO-based proximity labeling.
Caption: Workflow for lysine-reactive TCO crosslinking.
Caption: Workflow for metabolic labeling with a TCO precursor.
Quantitative Data Presentation
The following tables provide examples of how quantitative data from TCO-based proximity labeling experiments can be presented. The values presented are for illustrative purposes and will vary depending on the specific experimental system.
Table 1: Summary of a Representative TCO-Crosslinking Mass Spectrometry Experiment
| Metric | Value |
| Total Number of MS/MS Spectra Acquired | 250,000 |
| Number of Identified Peptide-Spectrum Matches (PSMs) | 150,000 |
| Number of Identified Unique Peptides | 35,000 |
| Number of Identified Proteins | 4,500 |
| Number of Identified Crosslinked Peptides | 1,200 |
| Number of Identified Inter-protein Crosslinks | 350 |
| Number of Identified Intra-protein Crosslinks | 850 |
| Number of Identified Crosslinked Proteins | 600 |
Table 2: Top 10 Enriched Proteins in a TCO-Proximity Labeling Experiment with Bait Protein X
| Protein ID | Gene Name | Protein Name | Enrichment Ratio (Bait/Control) | p-value | Number of Unique Crosslinked Peptides |
| P01234 | GENE1 | Protein 1 | 25.4 | < 0.001 | 12 |
| Q56789 | GENE2 | Protein 2 | 22.1 | < 0.001 | 9 |
| P98765 | GENE3 | Protein 3 | 18.9 | < 0.001 | 8 |
| O12345 | GENE4 | Protein 4 | 15.3 | < 0.01 | 7 |
| A67890 | GENE5 | Protein 5 | 12.8 | < 0.01 | 6 |
| B54321 | GENE6 | Protein 6 | 10.5 | < 0.01 | 5 |
| C98765 | GENE7 | Protein 7 | 8.7 | < 0.05 | 4 |
| D12345 | GENE8 | Protein 8 | 7.2 | < 0.05 | 4 |
| E56789 | GENE9 | Protein 9 | 6.5 | < 0.05 | 3 |
| F98765 | GENE10 | Protein 10 | 5.9 | < 0.05 | 3 |
Experimental Protocols
Protocol 1: Proximity Labeling using a Lysine-Reactive TCO-Tetrazine Crosslinking System
This protocol describes the use of a bifunctional crosslinker containing
Application Notes and Protocols for T-PEG3-NHS Ester Conjugation to Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the conjugation of TCO-PEG3-NHS ester to proteins. This process is a cornerstone of bioorthogonal chemistry, enabling the precise and efficient labeling of proteins with a trans-cyclooctene (TCO) moiety. The TCO group serves as a reactive handle for subsequent "click chemistry" ligation with tetrazine-modified molecules.[1] This powerful technique is widely used in various applications, including the development of antibody-drug conjugates (ADCs), in vivo imaging, and the study of protein-protein interactions.[1][2]
The TCO-PEG3-NHS ester reagent features an N-hydroxysuccinimide (NHS) ester that reacts with primary amines, such as the side chain of lysine residues and the N-terminus of a protein, to form a stable amide bond.[3][4] The polyethylene glycol (PEG) spacer enhances the solubility and reduces steric hindrance of the TCO group. The subsequent inverse-electron-demand Diels-Alder cycloaddition (iEDDA) reaction between the TCO-modified protein and a tetrazine-labeled molecule is exceptionally fast and bioorthogonal, meaning it proceeds rapidly under physiological conditions without interfering with native biological processes.
Key Experimental Considerations
Successful conjugation of TCO-PEG3-NHS ester to proteins relies on careful optimization of several parameters. The following table summarizes critical reaction conditions.
| Parameter | Recommended Conditions | Notes |
| Protein Purity | >90% | High protein purity is essential to avoid side reactions. |
| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve conjugation efficiency. |
| Reaction Buffer | Amine-free buffers (e.g., PBS, HEPES, Borate) | Buffers containing primary amines like Tris or glycine will compete with the protein for reaction with the NHS ester and must be avoided. |
| pH | 7.2 - 8.5 | The reaction is pH-dependent; a pH of 8.3-8.5 is often optimal. At lower pH, the amino group is protonated and less reactive, while at higher pH, hydrolysis of the NHS ester increases. |
| TCO-PEG3-NHS Ester | Prepare fresh in anhydrous DMSO or DMF | The NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions. Stock solutions should not be stored. |
| Molar Excess of TCO Reagent | 10- to 50-fold molar excess over the protein | The optimal ratio depends on the number of available lysines on the protein and the desired degree of labeling. A 20-fold excess is a common starting point. |
| Reaction Temperature | Room temperature or 4°C | Room temperature is typically sufficient for a 30-60 minute incubation. |
| Reaction Time | 30 minutes to 2 hours | The reaction is generally rapid. |
| Quenching | Addition of an amine-containing buffer (e.g., Tris-HCl) | This step terminates the reaction by consuming any unreacted NHS ester. |
| Purification | Size-exclusion chromatography (desalting columns) or dialysis | This removes excess, unreacted TCO reagent and byproducts. |
Experimental Protocol
This protocol outlines the general steps for conjugating TCO-PEG3-NHS ester to a protein. Optimization may be required for specific proteins and applications.
Materials and Reagents
-
Protein of interest
-
TCO-PEG3-NHS ester
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Amine-free reaction buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting spin columns or dialysis cassettes for purification
Procedure
-
Protein Preparation:
-
Dissolve the protein in the amine-free reaction buffer to a final concentration of 1-5 mg/mL.
-
If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the reaction buffer using a desalting spin column or dialysis.
-
-
TCO-PEG3-NHS Ester Solution Preparation:
-
Immediately before use, allow the vial of TCO-PEG3-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution of TCO-PEG3-NHS ester in anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Add a 20-fold molar excess of the TCO-PEG3-NHS ester solution to the protein solution. The volume of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubate the reaction for 1 hour at room temperature with gentle mixing.
-
-
Quenching the Reaction:
-
Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.
-
Incubate for 5-15 minutes at room temperature.
-
-
Purification of the TCO-labeled Protein:
-
Remove the excess, unreacted TCO-PEG3-NHS ester and quenching buffer components using a desalting spin column or dialysis equilibrated with the desired storage buffer (e.g., PBS).
-
-
Storage:
-
The purified TCO-labeled protein can be stored at 4°C for immediate use in the click reaction or frozen for long-term storage.
-
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for protein conjugation and the subsequent click chemistry reaction.
Caption: Experimental workflow for TCO-PEG3-NHS ester conjugation to proteins.
Caption: Reaction pathway for protein modification and subsequent click chemistry.
Data Presentation: Comparison of Crosslinking Chemistries
The TCO-tetrazine ligation offers significant advantages over other bioconjugation methods, particularly in terms of reaction speed and specificity.
| Reaction Chemistry | Dienophile/Electrophile | Diene/Nucleophile | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Key Characteristics |
| Inverse-electron-demand Diels-Alder (iEDDA) | trans-Cyclooctene (TCO) | Tetrazine (Tz) | ~800 - 30,000 | Extremely fast, highly specific, bioorthogonal, catalyst-free. |
| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Cyclooctyne (e.g., DBCO) | Azide | ~1 | Catalyst-free, bioorthogonal, but significantly slower than iEDDA. |
| NHS Ester-Amine Coupling | NHS Ester | Primary Amine (e.g., Lysine) | Variable, generally slower | Widely used, but not bioorthogonal; can react with any accessible primary amine. |
Conclusion
The conjugation of TCO-PEG3-NHS ester to proteins is a robust and efficient method for introducing a bioorthogonal handle for subsequent click chemistry applications. By following the detailed protocol and considering the key experimental parameters outlined in these application notes, researchers can successfully generate TCO-modified proteins for a wide range of applications in drug development, diagnostics, and fundamental research. The superior kinetics and specificity of the TCO-tetrazine reaction make this a preferred method for creating well-defined and stable bioconjugates.
References
Application Notes and Protocols for Peptide Drug Conjugation Using TCO-Maleimide Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of targeted therapeutics is rapidly advancing, with peptide-drug conjugates (PDCs) and antibody-drug conjugates (ADCs) emerging as a promising class of biopharmaceuticals.[1][2] A critical component in the design of these conjugates is the linker that connects the targeting peptide or antibody to the potent drug payload. TCO-maleimide linkers are heterobifunctional reagents that offer a powerful and versatile strategy for site-specific drug conjugation.[3] This methodology combines the high selectivity of maleimide-thiol chemistry with the rapid and bioorthogonal nature of the trans-cyclooctene (TCO) and tetrazine ligation.[4][5]
This two-step approach involves the initial reaction of a maleimide group with a thiol on a cysteine residue of a peptide or protein. The now TCO-functionalized biomolecule can then be efficiently conjugated to a tetrazine-modified drug via an inverse electron-demand Diels-Alder (IEDDA) reaction, a type of "click chemistry". This reaction is known for its exceptional kinetics and high specificity, proceeding readily in aqueous environments without the need for catalysts.
These application notes provide a comprehensive guide to the principles, experimental protocols, and data associated with peptide drug conjugation using TCO-maleimide linkers.
Core Principles
The conjugation strategy leverages two distinct chemical reactions:
-
Maleimide-Thiol Conjugation: The maleimide group reacts specifically with the thiol group of a cysteine residue through a Michael addition reaction to form a stable thioether bond. This reaction is highly selective for thiols at a pH range of 6.5-7.5.
-
TCO-Tetrazine Ligation: The TCO group on the linker undergoes a rapid and irreversible [4+2] cycloaddition with a tetrazine-modified drug. This bioorthogonal reaction is one of the fastest available, enabling efficient conjugation even at low concentrations.
The use of a TCO-maleimide linker allows for precise, site-specific conjugation, leading to homogeneous products with a defined drug-to-peptide ratio (DPR) or drug-to-antibody ratio (DAR).
Data Presentation
Table 1: Reaction Conditions and Efficiencies for Maleimide-Thiol Conjugation
| Parameter | Recommended Conditions | Typical Efficiency | Reference |
| pH | 6.5 - 7.5 | >90% | |
| Temperature | 4°C to Room Temperature (20-25°C) | High | |
| Maleimide:Thiol Molar Ratio | 5:1 to 20:1 | 58% - 84% | |
| Reaction Time | 30 minutes to 2 hours | High | |
| Buffer | Phosphate, HEPES, or Tris-based buffers (thiol-free) | High |
Table 2: Kinetics of TCO-Tetrazine Ligation
| Reactants | Second-Order Rate Constant (k₂) | Reference |
| TCO and Tetrazine derivatives | > 800 M⁻¹s⁻¹ | |
| Highly reactive TCO derivatives | up to 2.7 x 10⁵ M⁻¹s⁻¹ | |
| d-TCO and 3,6-dipyridyl-s-tetrazine | 366,000 M⁻¹s⁻¹ |
Table 3: Stability of Conjugates
| Linkage | Condition | Stability Consideration | Reference |
| Thiosuccinimide | Physiological pH | Susceptible to retro-Michael reaction leading to payload loss. | |
| Hydrolyzed Thiosuccinimide | Physiological pH | Ring-opened form is more stable and less prone to thiol exchange. | |
| Thiazine (N-terminal Cys) | Physiological pH | Increased stability and reduced thiol exchange compared to standard thiosuccinimide. | |
| TCO group | Aqueous buffer, pH 7.5, 4°C for 4 weeks | ~10.5% loss of reactivity towards tetrazines. |
Experimental Protocols
Protocol 1: TCO-Maleimide Labeling of a Thiol-Containing Peptide
This protocol outlines the steps for the initial conjugation of a TCO-maleimide linker to a peptide containing a cysteine residue.
Materials:
-
Thiol-containing peptide
-
TCO-PEGn-Maleimide linker (e.g., TCO-PEG3-Maleimide)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethyl Formamide (DMF)
-
Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2 (degassed)
-
Desalting spin column or dialysis cassette
Procedure:
-
Prepare Peptide Solution: Dissolve the thiol-containing peptide in the reaction buffer to a final concentration of 1-5 mg/mL. If the peptide has internal disulfide bonds that need to be targeted, they must first be reduced using a reagent like TCEP (tris(2-carboxyethyl)phosphine). If using TCEP, ensure its subsequent removal before adding the maleimide linker.
-
Prepare Linker Stock Solution: Immediately before use, prepare a 10-20 mM stock solution of the TCO-PEGn-Maleimide linker in anhydrous DMSO or DMF.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the TCO-maleimide linker solution to the peptide solution. The final concentration of DMSO or DMF should ideally be kept below 10% to avoid peptide precipitation.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or 2-8 hours at 4°C with gentle mixing.
-
Purification: Remove the excess, unreacted TCO-maleimide linker using a desalting spin column or by dialysis against the reaction buffer.
-
Characterization: The resulting TCO-labeled peptide can be characterized by mass spectrometry to confirm the addition of the linker.
Protocol 2: Tetrazine-Drug Conjugation to TCO-Labeled Peptide
This protocol describes the second step, where the TCO-labeled peptide is conjugated to a tetrazine-functionalized drug.
Materials:
-
Purified TCO-labeled peptide
-
Tetrazine-functionalized drug
-
Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2
Procedure:
-
Prepare Reactants: Dissolve the tetrazine-functionalized drug in a compatible solvent (e.g., DMSO) and then dilute into the reaction buffer.
-
Conjugation Reaction: Add a 1.1- to 5-fold molar excess of the tetrazine-drug to the solution of the TCO-labeled peptide.
-
Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature. The reaction is typically very fast. For some applications, heating to 60°C for 10-20 minutes can ensure the conversion of any metastable dihydropyridazine intermediates to the stable pyridazine product.
-
Purification: Purify the final peptide-drug conjugate using methods appropriate for the specific conjugate, such as size-exclusion chromatography (SEC) or reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Analyze the final conjugate by RP-HPLC, mass spectrometry, and SDS-PAGE to confirm purity, identity, and drug-to-peptide ratio.
Protocol 3: Characterization by RP-HPLC
Materials:
-
HPLC system with a C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
UV detector
Procedure:
-
Sample Preparation: Dilute a small aliquot of the reaction mixture or purified conjugate in Mobile Phase A.
-
Injection and Elution: Inject the sample onto the C18 column and elute using a gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).
-
Detection: Monitor the elution profile at 280 nm for the peptide and at the specific wavelength for the conjugated drug if it has a chromophore.
-
Analysis: The unconjugated peptide, unreacted drug, and the final conjugate will have different retention times, allowing for their separation and quantification.
Mandatory Visualizations
References
- 1. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. lifetein.com [lifetein.com]
- 4. Next-Generation of Novel Antibody-Drug Conjugates: Click Chemistry ADCs | AxisPharm [axispharm.com]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: TCO-Tetrazine Conjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low yield in TCO-tetrazine conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal stoichiometry for the TCO-tetrazine reaction?
A1: For efficient conjugation, it is generally recommended to use a slight molar excess of the tetrazine-functionalized molecule relative to the TCO-functionalized molecule. A common starting point is a 1.05 to 1.5-fold molar excess of the tetrazine reagent.[1][2][3] However, the optimal ratio may vary depending on the specific molecules being conjugated and should be determined empirically for your system.[1]
Q2: What are the recommended reaction buffers and pH range?
A2: The TCO-tetrazine ligation is robust and proceeds efficiently in a variety of aqueous buffers, with phosphate-buffered saline (PBS) being a common choice.[1] The reaction is typically performed in a pH range of 6 to 9. When labeling proteins with NHS esters to introduce TCO or tetrazine moieties, it is crucial to use an amine-free buffer, such as 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.5, to prevent unwanted side reactions with the buffer components.
Q3: What is the ideal reaction temperature and duration?
A3: The reaction is exceptionally fast and can often be completed at room temperature within 30 to 60 minutes. For certain applications or less reactive partners, the incubation time can be extended up to 2 hours or even overnight at 4°C. In some instances, incubating at 37°C or 40°C can be used to further accelerate the reaction.
Q4: Is a catalyst required for the TCO-tetrazine click reaction?
A4: No, the TCO-tetrazine ligation is a bioorthogonal reaction that proceeds rapidly without the need for a catalyst, such as copper, which can be cytotoxic. This catalyst-free nature makes it particularly well-suited for applications in biological systems and live-cell imaging.
Q5: How can I monitor the progress of the reaction?
A5: The progress of the TCO-tetrazine reaction can be conveniently monitored spectrophotometrically by observing the decrease in the characteristic absorbance of the tetrazine moiety, which is typically in the range of 510-550 nm. Alternatively, techniques like LC-MS can be used to analyze aliquots of the reaction mixture at different time points to determine the concentration of reactants and the product.
Troubleshooting Guide for Low Conjugation Yield
Low yield in a TCO-tetrazine conjugation reaction can be attributed to several factors. This guide will walk you through a systematic approach to identify and resolve the issue.
Problem Area 1: Reagent Quality and Stability
Issue: Degradation of TCO or tetrazine reagents is a primary cause of low conjugation efficiency.
Troubleshooting Steps:
-
Verify Reagent Integrity:
-
TCO Derivatives: TCOs can be susceptible to degradation, especially in the presence of thiols or under UV light. Some TCO derivatives are also prone to isomerization to the less reactive cis-isomer. Highly reactive TCOs may have limited stability during long-term storage.
-
Tetrazine Derivatives: Tetrazines can degrade in aqueous media, and their stability is influenced by the substituents on the tetrazine ring. Electron-withdrawing groups can decrease stability.
-
-
Ensure Proper Storage: Store both TCO and tetrazine reagents according to the manufacturer's instructions, typically desiccated and protected from light at low temperatures.
-
Use Fresh Solutions: Prepare stock solutions of TCO and tetrazine fresh in a suitable solvent like DMSO or DMF before each experiment.
Problem Area 2: Reaction Conditions
Issue: Suboptimal reaction parameters can significantly hinder the conjugation efficiency.
Troubleshooting Steps:
-
Optimize Stoichiometry: While a slight excess of tetrazine is often recommended, the optimal molar ratio can be system-dependent. Perform a titration experiment to determine the ideal ratio for your specific molecules.
-
Check pH: Ensure the reaction buffer is within the optimal pH range of 6-9. Extreme pH values can affect the stability of your biomolecules.
-
Adjust Temperature and Time: While the reaction is typically fast at room temperature, for challenging conjugations, consider increasing the temperature to 37°C or extending the incubation time.
Problem Area 3: Molecular Properties and Steric Hindrance
Issue: The chemical nature of the molecules being conjugated can impact the reaction rate and yield.
Troubleshooting Steps:
-
Consider Steric Hindrance: If the TCO and tetrazine moieties are attached to bulky molecules, steric hindrance can slow down the reaction. Introducing a flexible spacer, such as a PEG linker, between the reactive moiety and the molecule of interest can improve accessibility and increase yield.
-
Enhance Solubility: Poor solubility of reactants or the final product can lead to precipitation and low yield. Using PEGylated linkers can improve aqueous solubility. Alternatively, a small amount of an organic co-solvent like DMSO or DMF can be added, but its compatibility with your biological system must be verified.
Problem Area 4: Side Reactions and Purification
Issue: The presence of competing reactions or inefficient purification can result in apparent low yields.
Troubleshooting Steps:
-
Purify Reactants: Ensure that your starting materials are free of impurities that could participate in side reactions.
-
Degas Solutions: For oxygen-sensitive molecules, degassing the reaction buffer can help prevent oxidation-related side products.
-
Optimize Purification: Use appropriate purification methods, such as size-exclusion chromatography (SEC) or dialysis, to efficiently separate the desired conjugate from unreacted starting materials and byproducts.
Quantitative Data Summary
The following tables summarize key quantitative parameters for optimizing TCO-tetrazine conjugation reactions.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Range/Value | Buffer System | Notes |
| Stoichiometry (Tetrazine:TCO) | 1.05:1 to 1.5:1 | PBS | A slight excess of tetrazine is generally recommended. |
| pH | 6 - 9 | PBS | Optimal for most TCO-tetrazine ligations. |
| Temperature | Room Temperature (20-25°C) | - | Can be performed at 4°C (longer time) or 37°C (faster). |
| Duration | 30 - 60 minutes | - | May require up to 2 hours or overnight for less reactive partners. |
Table 2: Second-Order Rate Constants for Selected TCO-Tetrazine Pairs
| TCO Derivative | Tetrazine Derivative | Rate Constant (k₂) M⁻¹s⁻¹ | Reference |
| TCO | 3,6-di-(2-pyridyl)-s-tetrazine | ~2000 | |
| TCO | General | > 800 | |
| s-TCO (water-soluble) | 3,6-dipyridyl-s-tetrazine | ~3,300,000 | |
| d-TCO | 3,6-dipyridyl-s-tetrazine | ~366,000 |
Experimental Protocols
Protocol 1: General Protein-Protein Conjugation using TCO-Tetrazine Ligation
This protocol outlines the general steps for conjugating a TCO-labeled protein to a tetrazine-labeled protein.
-
Preparation of Reactants:
-
Prepare the TCO-labeled protein and the tetrazine-labeled protein in a suitable reaction buffer (e.g., PBS, pH 7.4).
-
If the protein solutions contain primary amines (e.g., Tris or glycine), perform a buffer exchange into an amine-free buffer like PBS.
-
-
Reactant Calculation:
-
Accurately determine the concentrations of your TCO- and tetrazine-labeled protein solutions using a reliable method (e.g., UV-Vis spectroscopy).
-
Calculate the volumes of each protein solution required to achieve the desired molar ratio (typically a 1.05 to 1.5-fold molar excess of the tetrazine-labeled protein).
-
-
Conjugation Reaction:
-
Mix the calculated volumes of the TCO-labeled and tetrazine-labeled protein solutions.
-
Incubate the reaction mixture at room temperature for 30-60 minutes. The incubation time may need to be optimized depending on the specific reactants.
-
-
Purification:
-
Purify the resulting conjugate to remove any unreacted starting materials using a suitable method such as size-exclusion chromatography (SEC).
-
-
Storage:
-
Store the purified conjugate at 4°C until further use.
-
Visualizations
Caption: Workflow for a typical TCO-tetrazine conjugation experiment.
Caption: A decision tree for troubleshooting low yield in TCO-tetrazine conjugations.
References
TCO-PEG3-acid solubility issues in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with TCO-PEG3-acid in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a click chemistry reagent featuring a trans-cyclooctene (TCO) group, a three-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid.[1] The TCO group reacts with high specificity and rapid kinetics with tetrazine-modified molecules in a catalyst-free reaction known as the inverse-electron demand Diels-Alder (iEDDA) cycloaddition.[2] This makes it a valuable tool for bioconjugation, such as linking molecules to proteins, peptides, or other biomolecules.[1] The carboxylic acid allows for conjugation to primary amines using standard EDC/NHS chemistry.[1]
Q2: What is the expected solubility of this compound in aqueous buffers?
Q3: How does pH affect the solubility of this compound?
A3: The pH of the aqueous buffer can significantly influence the solubility of this compound due to its terminal carboxylic acid group. The typical pKa of a carboxylic acid is around 4-5. At a pH above its pKa (e.g., in PBS at pH 7.4), the carboxylic acid will be deprotonated to a carboxylate, which is negatively charged and more soluble in water. At a pH below its pKa, the carboxylic acid will be in its neutral, protonated form, which is less soluble.
Q4: What are the common solvents for dissolving this compound?
A4: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and dichloromethane (DCM). For bioconjugation experiments in aqueous buffers, it is recommended to prepare a concentrated stock solution in a water-miscible organic solvent like DMSO or DMF and then add it to the aqueous reaction mixture.
Q5: How stable is this compound in aqueous solutions?
A5: The TCO group in this compound can undergo isomerization to the unreactive cis-cyclooctene (CCO) isomer, leading to a loss of reactivity with tetrazines. While the TCO functional group is reported to be stable in aqueous buffered media for weeks when stored at 4°C and a pH of 7.5, its half-life can be short, and long-term storage in solution is generally not recommended. It is best to prepare fresh solutions before use.
Troubleshooting Guide
Issue: Precipitate forms when this compound stock solution is added to my aqueous buffer.
| Possible Cause | Recommended Solution |
| Low aqueous solubility of this compound | The concentration of this compound in the final aqueous solution may be too high. Try reducing the final concentration. The reaction solution may appear cloudy initially but can become clearer as the reaction proceeds. |
| Organic solvent concentration is too high | Many proteins can precipitate if the concentration of the organic co-solvent (e.g., DMSO or DMF) exceeds 10% of the final reaction volume. Ensure the volume of the this compound stock solution added is kept to a minimum. |
| pH of the buffer | If the pH of your buffer is acidic, the carboxylic acid group of this compound will be protonated, reducing its solubility. For applications involving the carboxylic acid (e.g., EDC/NHS coupling), the activation step is more efficient at a lower pH (4.5-6.0), but the conjugation to amines is better at a higher pH (7.2-8.0). A two-step protocol is often recommended. |
| Buffer components | Ensure your buffer does not contain components that could react with this compound or promote its degradation. For example, avoid buffers containing azides if you are working with TCO reagents. |
Issue: My conjugation reaction with this compound is inefficient.
| Possible Cause | Recommended Solution |
| Degradation of this compound | The TCO group may have isomerized to the inactive CCO form. Use a fresh aliquot of this compound and ensure it has been stored properly at -20°C, protected from light and moisture. Prepare stock solutions fresh before each use. |
| Inefficient activation of the carboxylic acid | For EDC/NHS chemistry, ensure the activation is performed in an amine-free buffer at an optimal pH of 4.5-6.0 (e.g., MES buffer). Use fresh EDC and NHS solutions. |
| Hydrolysis of the activated ester | The NHS-ester intermediate is susceptible to hydrolysis in aqueous solutions. After the activation step, proceed with the addition of your amine-containing molecule promptly. |
| Steric hindrance | The PEG3 spacer is designed to reduce steric hindrance, but it can still be a factor. Consider optimizing the molar ratio of your reactants. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF at a concentration of 10-50 mM. For example, to prepare a 10 mM stock solution, dissolve 3.74 mg of this compound (MW: 373.44 g/mol ) in 1 mL of anhydrous DMSO.
-
Mix well by vortexing. If needed, sonicate briefly to ensure complete dissolution.
-
Use the stock solution immediately. Avoid long-term storage of the stock solution. If short-term storage is necessary, store in small aliquots at -20°C and protect from light. Avoid repeated freeze-thaw cycles.
Protocol 2: Two-Step EDC/NHS Conjugation of this compound to a Protein
This protocol is designed to minimize protein polymerization by activating the this compound separately before adding it to the protein.
Materials:
-
This compound
-
Protein to be labeled
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: PBS, pH 7.2-7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous DMSO or DMF
-
Desalting column
Procedure:
Step 1: Activation of this compound
-
Prepare a fresh stock solution of this compound in anhydrous DMSO as described in Protocol 1.
-
In a microcentrifuge tube, add the desired amount of this compound stock solution to the Activation Buffer.
-
Immediately before use, prepare fresh solutions of EDC and NHS in Activation Buffer (e.g., 10 mg/mL).
-
Add a 5-10 fold molar excess of EDC and a 2-5 fold molar excess of NHS to the this compound solution.
-
Incubate the reaction mixture at room temperature for 15-30 minutes with gentle mixing.
Step 2: Conjugation to the Protein
-
Dissolve the amine-containing protein in the Conjugation Buffer at a suitable concentration (e.g., 1-10 mg/mL).
-
Add the activated this compound solution from Step 1 to the protein solution. A 10-20 fold molar excess of the activated this compound to the protein is a good starting point.
-
Incubate the reaction at room temperature for 2 hours or overnight at 4°C with gentle mixing.
-
Quenching the Reaction (Optional but Recommended): Add the Quenching Buffer to a final concentration of 10-50 mM to quench any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted this compound and byproducts using a desalting column equilibrated with your desired buffer (e.g., PBS).
Data Summary
While specific quantitative solubility data for this compound is limited, the following table provides a general overview of the solubility of related compounds.
| Compound | Solvent | Solubility | Reference |
| This compound | DMSO | 250 mg/mL (669.45 mM) | |
| TCO-PEG-acid derivatives | Water, DMSO | Soluble | |
| TCO-PEG24-acid | Water, DMF | Soluble | |
| sulfo-Cyanine3 carboxylic acid (proxy) | Water/DMF/DMSO | 0.55 M (360 g/L) |
Visualizations
References
Technical Support Center: TCO Linkers in Biological Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the side reactions and stability of trans-cyclooctene (TCO) linkers in biological media.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions of TCO linkers in biological media? A1: TCO linkers can undergo several side reactions in biological environments that may impact their performance. The main reactions include:
-
Isomerization : The highly reactive trans-isomer can convert to the less reactive cis-conformer, particularly in the presence of light or thiols[1][2][3].
-
Reaction with Thiols : TCO linkers can react with free thiols, such as cysteine residues in proteins or glutathione, which can lead to linker inactivation or isomerization[3].
-
Serum Deactivation : The TCO group may experience a slow deactivation over time when incubated in serum, reducing its reactivity in subsequent click chemistry reactions. This can be caused by interactions with various biological components, including protein-bound transition metals.
-
Hydrolysis : Although generally stable, amide and carbamate bonds within the larger linker structure can be susceptible to slow hydrolysis depending on pH and temperature.
-
Enzymatic Cleavage : For antibody-drug conjugates (ADCs) with cleavable motifs like Val-Cit-PABC, premature enzymatic cleavage can occur in plasma, especially in certain species like rodents, leading to off-target payload release.
Q2: Why is the yield of my TCO-tetrazine ligation reaction low? A2: Low ligation efficiency can stem from several factors. A primary cause is the hydrophobicity of the TCO moiety, which can lead it to get "buried" in hydrophobic pockets of a biomolecule (like an antibody), making it inaccessible to the tetrazine reagent. Other potential causes include:
-
Degradation of Reactants : The TCO group may have isomerized to the less reactive cis-cyclooctene (CCO) over time. It is recommended to use freshly prepared TCO-functionalized molecules.
-
Steric Hindrance : If the TCO group is conjugated to a bulky region of a biomolecule, its access to the tetrazine may be physically blocked.
-
Suboptimal pH : While the TCO-tetrazine reaction is robust across a pH range of 6-9, extreme pH values can negatively affect the stability of the reactants.
Q3: How stable are TCO linkers in plasma or serum? A3: The stability of TCO linkers in plasma or serum is a critical factor for in vivo applications. The TCO group can slowly degrade or become deactivated in serum over a 24-hour period. For some specific TCO-based linkers, such as certain TCO-esters and TCO-carbonates, significant degradation has been observed within hours of incubation in serum. However, stability can be significantly improved by modifying the TCO structure, for instance, by fusing it with a dioxolane or cyclopropane ring. For ADCs with cleavable linkers, instability in rodent plasma is a known issue, primarily due to the activity of carboxylesterase 1c (Ces1c), which can cause premature payload release.
Q4: What causes TCO isomerization and how can it be prevented? A4: Isomerization from the reactive trans-cyclooctene to the less reactive cis-cyclooctene is a key inactivation pathway. This process can be promoted by:
-
Light Exposure : TCO-containing reagents are often sensitive to light.
-
Thiols : The presence of thiols can promote isomerization.
-
Transition Metals : Protein-bound transition metals in serum may catalyze the conversion.
To prevent isomerization, it is crucial to handle TCO-containing reagents in low-light conditions and use them freshly prepared for conjugation. Storing TCO reagents protected from light and moisture at -20°C is also recommended.
Troubleshooting Guides
Problem 1: Low or No Yield During TCO-Tetrazine Ligation
| Possible Cause | Recommended Solution |
| Inaccessible TCO Group | The hydrophobic TCO moiety can become buried within the biomolecule. Use a TCO linker with a hydrophilic PEG spacer to increase water solubility and prevent it from interacting with the biomolecule's surface. |
| Degraded/Isomerized TCO Reagent | TCO linkers can degrade in serum or isomerize upon exposure to light. Use freshly prepared TCO-functionalized molecules and handle all TCO-containing reagents in low-light conditions. Store reagents properly at -20°C, protected from light and moisture. |
| Suboptimal Reaction Conditions | The reaction pH is outside the optimal range. Ensure the reaction buffer is maintained between pH 6 and 9. Confirm that the TCO-linker is fully dissolved in a compatible solvent before adding it to the reaction mixture. |
| Steric Hindrance | The TCO group is located near a bulky region of the biomolecule. The inclusion of a flexible PEG spacer can minimize steric hindrance by extending the TCO group away from the surface. |
| Hydrolyzed NHS-Ester | If using an NHS-ester for conjugation to an amine, the ester may have hydrolyzed. Allow the reagent to equilibrate to room temperature before opening and use high-quality, anhydrous solvents like DMSO or DMF for stock solutions. |
Problem 2: Premature Payload Release in Preclinical Models
| Possible Cause | Recommended Solution |
| Enzymatic Cleavage of Linker | Val-Cit-PABC and similar linkers are susceptible to premature cleavage by carboxylesterase 1c (Ces1c) in rodent plasma, which complicates preclinical evaluation. |
| This phenomenon can lead to an underestimation of the therapeutic index. Be aware of species-specific differences in plasma stability. For murine models, consider using non-cleavable linkers or alternative cleavable linkers that show higher stability in rodent plasma. |
Problem 3: Aggregation of Antibody-Drug Conjugate (ADC)
| Possible Cause | Recommended Solution |
| High Drug-to-Antibody Ratio (DAR) | A high DAR can increase the overall hydrophobicity of the ADC, leading to aggregation. |
| Optimize the conjugation reaction to target a lower, more homogenous DAR. | |
| Buffer Conditions | The buffer composition or pH during conjugation or storage may promote aggregation. |
| Screen different buffer compositions and pH values. Consider including excipients like polysorbate 20 or sucrose in the final formulation to improve stability. | |
| Freeze-Thaw Cycles | Repeated freezing and thawing can induce protein aggregation. |
| Aliquot the final ADC product into single-use volumes to avoid multiple freeze-thaw cycles. |
Quantitative Data Summary
Table 1: Stability of Various TCO Linkers in Biological Media
| TCO Linker Type | Condition | Time | Stability/Result | Reference |
| TCO-ester | 50% Mouse Serum, 37°C | 5 hours | Complete hydrolysis | |
| rTCO-ester | Serum | 5 hours | 87-96% degradation | |
| rTCO-carbonate | Serum | 5 hours | 100% fragmentation | |
| Dioxolane-fused TCO (dcTCO) | PBS, 37°C | 4 days | 99% TCO remaining | |
| Dioxolane-fused TCO (d-TCO) | Human Serum, RT | 4 days | >97% trans-isomer remaining | |
| Axial TCO derivative | Mouse Serum, 37°C | 4 hours | Stable | |
| Axial TCO derivative | Mouse Serum, 37°C | 16 hours | Degraded over time |
Table 2: Second-Order Rate Constants for TCO-Tetrazine Reactions
| TCO Derivative | Tetrazine Derivative | Solvent | Rate Constant (k₂) M⁻¹s⁻¹ | Reference |
| TCO | Tetrazine | 9:1 Methanol/Water | ~2000 | |
| General TCO | Tetrazine | Aqueous Media | ~1 | |
| sTCO-N-methylbenzylamine (axial) | 3,6-dimethyl-1,2,4,5-tetrazine | ACN | 8.0 | |
| TCO-N-methylbenzylamine (axial) | 3,6-dimethyl-1,2,4,5-tetrazine | ACN | 2.9 | |
| sTCO-acid (highly strained) | Tetrazine carbamate linker | PBS | 420 ± 49 |
Note: Reactivity can vary significantly based on the specific structures of the TCO and tetrazine, as well as the solvent and temperature.
Experimental Protocols
Protocol 1: Assessment of ADC Stability in Plasma
This protocol provides a general method for evaluating the stability of an ADC, particularly the linker, in plasma.
-
Incubation : Incubate the ADC at a specific concentration (e.g., 1 mg/mL) in plasma (e.g., human, mouse) at 37°C. Include a control sample incubated in PBS.
-
Time Points : Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).
-
Sample Preparation : Immediately stop any potential reaction by freezing the sample at -80°C or by precipitating plasma proteins.
-
Analysis : Analyze the samples to determine the amount of intact, conjugated payload remaining. Common techniques include:
-
Hydrophobic Interaction Chromatography (HIC) : Separates ADC species based on their drug-to-antibody ratio (DAR), allowing for the quantification of drug loss.
-
LC-MS : Can be used to identify and quantify the released payload and different ADC species.
-
-
Data Interpretation : Plot the percentage of intact conjugate versus time to determine the stability profile of the ADC in plasma.
Protocol 2: General TCO-Tetrazine Ligation for Protein Conjugation
This protocol describes a typical procedure for conjugating a TCO-modified molecule to a tetrazine-modified protein.
-
Reagent Preparation :
-
Prepare the tetrazine-modified protein in a suitable reaction buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.
-
Prepare a 10 mM stock solution of the TCO-linker-payload in an organic solvent like DMSO.
-
-
Conjugation Reaction :
-
Add a 1.5 to 3.0 molar excess of the TCO-linker-payload stock solution to the solution of tetrazine-modified protein. The final concentration of the organic solvent should typically not exceed 10% (v/v).
-
Incubate the reaction for 1-4 hours at room temperature with gentle mixing. The reaction is often complete in less than an hour due to the fast kinetics.
-
-
Purification :
-
Remove the excess, unreacted TCO-linker-payload from the conjugated protein.
-
Use a desalting column (e.g., Sephadex G-25) or size-exclusion chromatography (SEC) for purification.
-
-
Characterization :
-
Confirm successful conjugation and determine the DAR using HIC or mass spectrometry.
-
Assess the purity and aggregation state of the final conjugate using SDS-PAGE and SEC.
-
Protocol 3: Quantification of Reactive TCOs on an Antibody
This protocol allows for the determination of functionally available TCO groups on a modified antibody.
-
Reaction Setup : React a known concentration of the TCO-modified antibody with a molar excess (e.g., 50 µM) of a fluorescently-labeled tetrazine probe (e.g., Tetrazine-Oregon Green 488).
-
Incubation : Perform the reaction in a suitable buffer (e.g., PBS) at room temperature for 1-4 hours to ensure the reaction goes to completion.
-
Purification : Remove the excess, unreacted fluorescent tetrazine probe using a spin desalting column.
-
Quantification :
-
Measure the absorbance of the purified, labeled antibody at 280 nm (for protein concentration) and at the excitation maximum of the fluorophore (e.g., ~496 nm for Oregon Green 488).
-
Calculate the protein concentration using its extinction coefficient.
-
Calculate the concentration of the fluorophore using its extinction coefficient.
-
The ratio of the fluorophore concentration to the protein concentration gives the average number of reactive TCOs per antibody.
-
Visualizations
Caption: Troubleshooting workflow for low TCO-tetrazine conjugation yield.
Caption: Key side reaction pathways for TCO linkers in biological media.
References
Technical Support Center: Optimizing TCO-PEG3-Acid Reaction Kinetics
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the use of TCO-PEG3-acid in bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism of this compound?
A1: this compound is a bifunctional linker. The trans-cyclooctene (TCO) group reacts with a tetrazine (Tz) moiety via an inverse-electron demand Diels-Alder (iEDDA) cycloaddition.[1][2][3] This is a bioorthogonal "click chemistry" reaction known for its exceptionally fast kinetics and high selectivity.[4][5] The reaction is driven by the high strain of the TCO double bond and the irreversible release of nitrogen gas, forming a stable dihydropyridazine linkage. The terminal carboxylic acid group on the PEG3 linker is used to conjugate the TCO moiety to a primary amine on a target molecule, such as a protein or peptide, through the formation of a stable amide bond. This initial conjugation step requires the use of activating agents.
Q2: What are the key factors that influence the TCO-tetrazine reaction rate?
A2: The primary factors influencing the kinetics of the TCO-tetrazine reaction are:
-
Inherent Reactivity: The iEDDA reaction between TCO and tetrazine is one of the fastest bioorthogonal reactions known, with second-order rate constants that can exceed 800 M⁻¹s⁻¹.
-
Concentration of Reactants: As with most chemical reactions, higher concentrations of the TCO and tetrazine-labeled molecules will result in a faster reaction rate due to an increased frequency of molecular collisions.
-
Temperature: The reaction proceeds efficiently at room temperature. In cases of sterically hindered reactants, gentle heating to 37°C may improve the reaction efficiency.
-
Solvent: The choice of solvent can impact reaction kinetics. While the PEG3 linker enhances water solubility, organic co-solvents like DMSO or DMF are often used to prepare stock solutions. It is important to note that high concentrations of organic solvents can lead to the precipitation of biomolecules like proteins.
-
Steric Hindrance: The accessibility of the TCO and tetrazine moieties can affect the reaction rate. The PEG3 spacer is included to reduce steric hindrance between the conjugated molecules.
Q3: Does the TCO-tetrazine reaction require a catalyst?
A3: No, the TCO-tetrazine iEDDA reaction is catalyst-free. This is a significant advantage for biological applications as it avoids the cytotoxicity associated with catalysts like copper, which are used in other click chemistry reactions.
Q4: How does pH affect the this compound reaction?
A4: The TCO-tetrazine ligation itself is bioorthogonal and is not significantly affected by pH within a physiological range. However, the initial conjugation of the carboxylic acid of this compound to a primary amine on a target molecule is pH-dependent. This amide bond formation requires activating agents (e.g., EDC, HATU) and is typically performed in a non-amine-containing buffer at a pH of 7-9 to ensure the primary amine is deprotonated and thus nucleophilic.
Q5: How stable is the TCO group and how should I store this compound?
A5: The TCO group can isomerize over time to the less reactive cis-cyclooctene (CCO) form, which will reduce the efficiency of the ligation reaction. It is recommended to use fresh this compound for best results. The reagent should be stored at -20°C and protected from moisture. Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent condensation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Formation | Degradation of this compound | Use a fresh aliquot of the this compound that has been stored properly at -20°C. |
| Inactive tetrazine-modified molecule | Confirm the successful labeling of your target molecule with tetrazine using an appropriate analytical method (e.g., mass spectrometry). | |
| Insufficient incubation time or temperature | Increase the incubation time (e.g., from 1 hour to 2-4 hours). If the reactants are sterically hindered, consider a slight increase in temperature to 37°C. | |
| Suboptimal reactant concentrations | Increase the concentration of one or both reactants. A molar excess of one component can be used to drive the reaction to completion. | |
| Formation of Aggregates or Precipitate | High concentration of organic solvent | Ensure the final concentration of solvents like DMSO or DMF in the reaction mixture is low, as high concentrations can cause protein precipitation. |
| Non-specific interactions | Consider including a non-ionic detergent (e.g., 0.01% Tween-20) in the reaction and purification buffers to minimize non-specific binding and aggregation. | |
| Inherent properties of the conjugate | Optimize buffer conditions such as pH and salt concentration to improve the solubility of the final conjugate. |
Experimental Protocols
General Protocol for Two-Step Conjugation using this compound
This protocol describes the general steps for first conjugating this compound to a primary amine-containing molecule (Molecule A) and then reacting the TCO-labeled Molecule A with a tetrazine-labeled molecule (Molecule B).
Step 1: Activation of this compound and Conjugation to Molecule A
-
Reagent Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF.
-
Dissolve your amine-containing Molecule A in a non-amine-containing buffer (e.g., PBS) at a pH of 7.2-8.0.
-
Prepare fresh solutions of activating agents, such as EDC and NHS, in the same buffer.
-
-
Activation and Conjugation:
-
Add a molar excess of EDC and NHS to the this compound solution to activate the carboxylic acid group.
-
Incubate for 15-30 minutes at room temperature.
-
Add the activated this compound solution to the solution of Molecule A. A 10- to 20-fold molar excess of the TCO-linker is a common starting point.
-
Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Remove excess, unreacted this compound and byproducts using a desalting column, dialysis, or size-exclusion chromatography.
-
Step 2: TCO-Tetrazine Ligation
-
Reaction Setup:
-
Mix the purified TCO-labeled Molecule A with the tetrazine-labeled Molecule B in a suitable reaction buffer (e.g., PBS). A 1:1 to 1:1.5 molar ratio is a good starting point.
-
-
Incubation:
-
Incubate the reaction mixture for 30-60 minutes at room temperature. The reaction progress can often be monitored by the disappearance of the tetrazine's color.
-
-
Analysis and Purification:
-
Analyze the formation of the conjugate using SDS-PAGE, mass spectrometry, or other appropriate analytical techniques.
-
If necessary, purify the final conjugate from any unreacted starting materials using chromatography methods.
-
Visualizations
Caption: Reaction workflow for this compound conjugation.
Caption: Troubleshooting workflow for low product yield.
Caption: Factors influencing this compound reaction kinetics.
References
Technical Support Center: Purification of TCO-PEG3-Acid Conjugates
This technical support center provides researchers, scientists, and drug development professionals with guidance on removing unreacted TCO-PEG3-acid from solution following a conjugation reaction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it need to be removed?
This compound is a click chemistry linker that contains a trans-cyclooctene (TCO) group and a carboxylic acid.[1][2] The carboxylic acid is used to conjugate the linker to primary amines on a target molecule (e.g., a protein or antibody) in the presence of activators like EDC and NHS.[1] The TCO group can then react with a tetrazine-labeled molecule in a bioorthogonal click chemistry reaction.[2][3] It is crucial to remove any unreacted this compound from the solution to ensure that the final product is pure and that subsequent reactions are not compromised by the presence of the unreacted linker.
Q2: What are the key properties of this compound to consider for purification?
Understanding the properties of this compound is essential for selecting an appropriate purification method.
| Property | Value | Source |
| Molecular Weight | ~373.5 g/mol | |
| Solubility | DMSO, DCM, DMF | |
| Reactive Group | Carboxylic Acid (-COOH) | |
| Purity | Typically >95% |
Q3: Which purification methods are most effective for removing unreacted this compound?
Several methods can be employed to separate your much larger, conjugated molecule from the small, unreacted this compound. The most common and effective techniques include:
-
Size Exclusion Chromatography (SEC): Highly effective for separating molecules based on size.
-
Ultrafiltration/Diafiltration: A membrane-based technique that separates molecules based on molecular weight cutoff.
-
Dialysis: A classic method for removing small molecules from a solution of larger molecules.
-
Ion Exchange Chromatography (IEX): Can be used to separate molecules based on charge differences.
Q4: How do I choose the best purification method for my experiment?
The choice of method depends on several factors, including the size and properties of your target molecule, the scale of your reaction, and the equipment available in your lab.
| Method | Principle | Best For | Considerations |
| Size Exclusion Chromatography (SEC) | Separation by hydrodynamic radius | High-resolution separation of molecules with significant size differences. | Can be time-consuming for large sample volumes. |
| Ultrafiltration/Diafiltration | Separation by molecular weight cutoff | Rapid processing of larger sample volumes. | Potential for product loss due to membrane binding. |
| Dialysis | Diffusion across a semi-permeable membrane | Simple, low-cost removal of small molecules. | Slow process, requires large buffer volumes. |
| Ion Exchange Chromatography (IEX) | Separation by net charge | Molecules where the conjugation alters the overall charge. | Requires careful buffer selection and pH control. |
Troubleshooting Guides
Problem: Poor separation of unreacted this compound using Size Exclusion Chromatography (SEC).
Possible Causes & Solutions:
-
Incorrect Column Choice: The pore size of the SEC resin may not be appropriate for the size difference between your product and the unreacted linker.
-
Solution: Select a column with a fractionation range that provides good resolution between your large biomolecule and the small this compound (MW ~373.5).
-
-
Suboptimal Flow Rate: A flow rate that is too high can lead to poor resolution.
-
Solution: Reduce the flow rate to allow for better equilibration and separation.
-
-
Sample Overload: Loading too much sample onto the column can cause band broadening and poor separation.
-
Solution: Reduce the sample volume or concentration.
-
Problem: Low recovery of my conjugated protein after ultrafiltration/diafiltration.
Possible Causes & Solutions:
-
Incorrect Membrane Cutoff: The molecular weight cutoff (MWCO) of the membrane may be too close to the molecular weight of your protein, leading to product loss.
-
Solution: Choose a membrane with an MWCO that is at least 3-5 times smaller than the molecular weight of your target molecule.
-
-
Non-specific Binding: Your protein may be adsorbing to the membrane surface.
-
Solution: Consider using a membrane made from a different material (e.g., a low-protein-binding modified cellulose). Pre-blocking the membrane with a protein solution like BSA can sometimes help.
-
Experimental Protocols
Protocol 1: Removal of Unreacted this compound using Size Exclusion Chromatography (SEC)
This protocol outlines the general steps for purifying a this compound-conjugated protein using SEC.
Materials:
-
SEC column with an appropriate fractionation range
-
HPLC or FPLC system
-
Reaction mixture containing the conjugated protein and unreacted this compound
-
Equilibration/running buffer (e.g., PBS, pH 7.4)
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of the running buffer.
-
Sample Loading: Load the reaction mixture onto the column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.
-
Elution: Elute the sample with the running buffer at a pre-determined flow rate.
-
Fraction Collection: Collect fractions as the sample elutes from the column. The larger, conjugated protein will elute first, followed by the smaller, unreacted this compound.
-
Analysis: Analyze the collected fractions using SDS-PAGE or UV-Vis spectroscopy to identify the fractions containing the purified product.
Protocol 2: Removal of Unreacted this compound using Ultrafiltration/Diafiltration
This protocol is suitable for larger sample volumes and provides a more rapid purification.
Materials:
-
Centrifugal ultrafiltration device with an appropriate MWCO
-
Centrifuge
-
Reaction mixture
-
Purification buffer (e.g., PBS, pH 7.4)
Procedure:
-
Device Preparation: Pre-rinse the ultrafiltration device with purification buffer to remove any preservatives.
-
Sample Addition: Add the reaction mixture to the device.
-
Centrifugation: Centrifuge the device according to the manufacturer's instructions. The larger, conjugated protein will be retained by the membrane, while the smaller, unreacted this compound will pass through into the filtrate.
-
Diafiltration (Washing): To further remove residual unreacted linker, add fresh purification buffer to the retentate and repeat the centrifugation step. This washing step can be repeated 2-3 times.
-
Product Recovery: Recover the purified, concentrated product from the top of the membrane.
Visualizations
Caption: Workflow for removal of unreacted this compound using SEC.
Caption: Workflow for removal of unreacted this compound via ultrafiltration.
References
Validation & Comparative
A Researcher's Guide to Confirming TCO-PEG3-Acid Conjugation Efficiency
For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise and efficient linking of molecules is a critical determinant of experimental success. The use of TCO-PEG3-acid, a popular linker leveraging bioorthogonal click chemistry, offers rapid and specific conjugation. However, robust verification of conjugation efficiency is paramount. This guide provides a comprehensive comparison of analytical methods to confirm this compound conjugation, supported by experimental data and detailed protocols to aid in the selection of the most appropriate validation strategy.
Comparison of Analytical Methods
A variety of analytical techniques can be employed to confirm and quantify the efficiency of a this compound conjugation reaction. The choice of method depends on several factors, including the nature of the molecules being conjugated, the required level of precision, and the available instrumentation.
| Analytical Method | Principle | Application in this compound Conjugation | Advantages | Limitations |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to determine molecular weight. | - Confirms covalent attachment by detecting the mass shift corresponding to the addition of the this compound linker and the conjugated molecule.[1] - Can determine the degree of labeling (number of linkers per molecule).[1] | - High accuracy and sensitivity. - Provides definitive confirmation of conjugation. | - Can be destructive to the sample. - Requires specialized and expensive equipment. |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their affinity for a stationary phase. | - Size-Exclusion HPLC (SEC-HPLC) separates molecules by size, allowing for the resolution of starting materials, intermediates, and the final conjugate.[1][2] - Peak integration quantifies the distribution of different species in the reaction mixture.[1] | - Quantitative and reproducible. - Can be used for purification and analysis. | - May require method development and optimization. - Some species may co-elute. |
| Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) | Separates proteins based on their molecular weight. | - Visualizes conjugation through a noticeable band shift for the conjugated product compared to the unconjugated starting material. | - Simple, widely available, and cost-effective. - Provides a clear visual confirmation of conjugation. | - Primarily qualitative or semi-quantitative. - Resolution may be insufficient for small mass changes. |
| UV-Vis Spectroscopy | Measures the absorbance of light by a sample at different wavelengths. | - Can confirm the presence of the TCO group, which has a characteristic UV absorbance. | - Non-destructive and rapid. - Requires standard laboratory equipment. | - Less quantitative for determining conjugation efficiency compared to other methods. - Can be affected by overlapping absorbance spectra of other components. |
| Fluorimetry | Measures the fluorescence intensity of a sample. | - If one of the molecules or a reporter tag is fluorescent, changes in fluorescence can be used to monitor the reaction progress. | - High sensitivity. - Can be used for real-time monitoring. | - Requires a fluorescent label. - Can be susceptible to quenching and other environmental effects. |
Alternative Bifunctional Linkers: A Comparative Overview
While this compound offers excellent reactivity and biocompatibility, several alternative bifunctional linkers are available. The choice of linker depends on the specific application, the functional groups present on the molecules to be conjugated, and the desired stability of the linkage.
| Linker Type | Reactive Groups | Reaction Chemistry | Reported Efficiency | Key Advantages | Key Disadvantages |
| NHS-PEG-Maleimide | NHS ester and Maleimide | NHS ester reacts with primary amines (-NH2); Maleimide reacts with thiols (-SH). | >80% for maleimide-thiol conjugation. | Well-established chemistry, commercially available in various PEG lengths. | Maleimide linkage can undergo retro-Michael addition, leading to de-conjugation. |
| DBCO-PEG-NHS Ester | Dibenzocyclooctyne (DBCO) and NHS ester | DBCO reacts with azides (-N3) via strain-promoted alkyne-azide cycloaddition (SPAAC); NHS ester reacts with primary amines. | High to quantitative yields for SPAAC. | Bioorthogonal, stable linkage. | Slower kinetics compared to the TCO-tetrazine reaction. |
| SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | NHS ester and Maleimide | Same as NHS-PEG-Maleimide. | Variable, depends on reaction conditions. | Widely used and well-characterized. | Not PEGylated, which may lead to solubility issues and aggregation. |
Note: The reported efficiencies can vary depending on the specific molecules being conjugated and the reaction conditions.
Experimental Workflows and Protocols
The following sections detail the experimental workflow for a typical this compound conjugation and the protocols for key analytical methods used to confirm its efficiency.
This compound Conjugation Workflow
The conjugation process using this compound typically involves a two-step reaction. First, the carboxylic acid group of the linker is activated to react with a primary amine on the first molecule. The now TCO-functionalized molecule is then reacted with a second molecule containing a tetrazine group.
Caption: A typical two-step workflow for this compound conjugation.
Decision Tree for Method Selection
The selection of an appropriate analytical method is a critical step in the experimental design. This decision tree provides a logical framework for choosing the most suitable technique based on experimental needs.
References
A Head-to-Head Comparison of Bioconjugation Linkers: TCO-PEG3-Acid vs. PEG4 and PEG6
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant in the design of effective bioconjugates, particularly antibody-drug conjugates (ADCs). The linker's chemical properties, length, and reactivity profoundly influence the stability, pharmacokinetics, and therapeutic efficacy of the final conjugate. This guide provides an objective, data-driven comparison of a bioorthogonal linker, TCO-PEG3-acid, with two commonly used conventional PEG linkers, PEG4 and PEG6.
The this compound linker utilizes the inverse-electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (TCO) group and a tetrazine (Tz) moiety. This "click chemistry" approach is renowned for its exceptional reaction kinetics and high specificity, enabling efficient conjugation in complex biological environments without the need for a catalyst. In contrast, PEG4 and PEG6 linkers are typically functionalized with groups like maleimides or N-hydroxysuccinimide (NHS) esters, which react with thiols (e.g., from reduced cysteines) and primary amines (e.g., lysines) on biomolecules, respectively. These traditional methods are well-established but can present challenges related to reaction efficiency and linker stability.
This guide will delve into a comparative analysis of these linkers, presenting quantitative data in structured tables, detailing relevant experimental protocols, and providing visualizations to clarify key concepts and workflows.
Quantitative Performance Comparison
The following tables summarize key performance indicators for this compound and comparable PEG4 and PEG6 linkers. The data has been compiled from various studies to provide a comprehensive overview. It is important to note that direct head-to-head comparisons in a single study are limited, and performance can vary based on the specific antibody, payload, and experimental conditions.
Table 1: Physicochemical and Reaction Kinetic Properties
| Property | This compound | PEG4-Maleimide | PEG6-NHS Ester |
| Linker Type | Bioorthogonal (Click Chemistry) | Conventional (Thiol-reactive) | Conventional (Amine-reactive) |
| Reaction Mechanism | Inverse-electron-demand Diels-Alder (IEDDA) | Michael Addition | Acylation |
| Reaction Partner | Tetrazine | Thiol (e.g., Cysteine) | Primary Amine (e.g., Lysine) |
| Reaction Speed (k₂) (M⁻¹s⁻¹) | ~1 x 10³ - 1 x 10⁶ | ~10² - 10³ | ~10¹ - 10² |
| Reaction Efficiency | >95% | 58 - 84% (on nanoparticles) | Variable, dependent on conditions |
| Biocompatibility | High (no catalyst required) | Moderate | Moderate |
| Linkage Stability in Plasma | High (stable covalent bond) | Moderate (potential for retro-Michael addition) | High (stable amide bond) |
Table 2: Impact on Antibody-Drug Conjugate (ADC) Properties
| ADC Property | This compound Linker | PEG4 Linker | PEG6 Linker |
| Typical Drug-to-Antibody Ratio (DAR) | High and more consistent DAR achievable | Generally allows for high and consistent DAR | Can be variable depending on conjugation method |
| In Vitro Cytotoxicity (IC50) | Potency is maintained, comparable to short-chain PEG linkers. | Generally potent; IC50 values are payload and cell line dependent. | Potency can be influenced by linker length, but often remains high. |
| Pharmacokinetics (PK) - Half-life | Expected to be similar to short-chain PEG linkers. | Moderately extended half-life compared to non-PEGylated ADCs. | Slightly more extended half-life than PEG4. |
| Pharmacokinetics (PK) - Clearance | Expected to have clearance rates comparable to short-chain PEGs. | Lower clearance than non-PEGylated or shorter-chain PEG ADCs. | Generally lower clearance than PEG4. |
| Hydrophilicity | The PEG3 component enhances hydrophilicity. | Provides a good balance of hydrophilicity. | Offers increased hydrophilicity compared to PEG4. |
Experimental Protocols
Detailed methodologies are essential for the synthesis and evaluation of bioconjugates. Below are representative protocols for key experiments.
Protocol 1: Antibody Conjugation with this compound (via Tetrazine-TCO Ligation)
This protocol involves a two-step process: first, the modification of the antibody with a tetrazine group, and second, the reaction with the this compound linker (which would be conjugated to a payload beforehand).
Materials:
-
Monoclonal antibody (mAb)
-
Tetrazine-NHS ester
-
This compound conjugated to the desired payload
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
-
Size-exclusion chromatography (SEC) column
Procedure:
-
Antibody-Tetrazine Modification:
-
Dissolve the Tetrazine-NHS ester in DMSO to a stock concentration of 10 mM.
-
Exchange the antibody into PBS, pH 7.4.
-
Add a 5-10 fold molar excess of the Tetrazine-NHS ester solution to the antibody solution.
-
Incubate the reaction for 1-2 hours at room temperature.
-
Purify the tetrazine-modified antibody using an SEC column to remove excess, unreacted tetrazine.
-
-
TCO-PEG3-Payload Conjugation:
-
Dissolve the TCO-PEG3-payload conjugate in DMSO.
-
Add the TCO-PEG3-payload solution to the purified tetrazine-modified antibody at a desired molar ratio (e.g., 5-fold excess).
-
Incubate the reaction for 1 hour at room temperature.
-
Purify the final ADC using an SEC column to remove unreacted TCO-PEG3-payload.
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or mass spectrometry.
-
Assess the purity and aggregation of the ADC by SEC-HPLC.
-
Protocol 2: Antibody Conjugation with a PEG4-Maleimide Linker
This protocol describes the conjugation to reduced cysteine residues on an antibody.
Materials:
-
Monoclonal antibody (mAb)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Maleimide-PEG4-payload conjugate
-
PBS, pH 7.2
-
EDTA
-
SEC column
Procedure:
-
Antibody Reduction:
-
Incubate the antibody solution with a 10-fold molar excess of TCEP at 37°C for 2 hours to reduce the interchain disulfide bonds.
-
-
Conjugation:
-
Dissolve the Maleimide-PEG4-payload conjugate in DMSO.
-
Add the Maleimide-PEG4-payload solution to the reduced antibody solution (a typical molar excess of payload-linker is 5-10 fold over the antibody).
-
Incubate the reaction for 1-2 hours at room temperature or 4°C.
-
Quench the reaction by adding an excess of a thiol-containing molecule (e.g., N-acetyl cysteine).
-
-
Purification and Characterization:
-
Purify the ADC using an SEC column.
-
Determine the DAR and assess purity as described in Protocol 1.
-
Protocol 3: Antibody Conjugation with a PEG6-NHS Ester Linker
This protocol targets primary amines (lysine residues) on the antibody.
Materials:
-
Monoclonal antibody (mAb)
-
NHS-PEG6-payload conjugate
-
Phosphate buffer, pH 8.0
-
DMSO
-
SEC column
Procedure:
-
Conjugation:
-
Dissolve the NHS-PEG6-payload conjugate in DMSO to a stock concentration of 10 mM immediately before use.
-
Exchange the antibody into a non-amine containing buffer like phosphate buffer at pH 8.0.
-
Add a 20-fold molar excess of the NHS-PEG6-payload solution to the antibody solution.
-
Incubate the reaction for 1-2 hours at room temperature.
-
-
Purification and Characterization:
-
Purify the ADC using an SEC column.
-
Determine the DAR and assess purity as described in Protocol 1.
-
Protocol 4: In Vitro Cytotoxicity Assay (MTT-based)
This assay determines the potency of the ADC in killing cancer cells.
Materials:
-
Target cancer cell line
-
Appropriate cell culture medium
-
96-well plates
-
ADC constructs and controls
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADCs and add them to the cells. Incubate for 72-96 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams, generated using Graphviz (DOT language), illustrate the key steps and relationships.
A Head-to-Head Comparison for Precision Bioconjugation: TCO-PEG3-acid vs. NHS Ester Crosslinkers
In the rapidly advancing fields of targeted therapeutics, diagnostics, and fundamental biological research, the ability to covalently link molecules with high precision is paramount. The choice of crosslinking chemistry directly impacts the specificity, efficiency, and ultimate success of the resulting bioconjugate. This guide provides an objective, data-driven comparison between two distinct crosslinking strategies: the bioorthogonal TCO-PEG3-acid, which leverages "click chemistry," and the traditional, widely used N-hydroxysuccinimide (NHS) esters.
This comparison will delve into the mechanisms, performance, and specificity of each crosslinker, offering researchers, scientists, and drug development professionals the insights needed to select the optimal tool for their application.
Mechanism of Action: A Tale of Two Chemistries
The fundamental difference between this compound and NHS ester crosslinkers lies in their reaction chemistry and target specificity.
NHS Ester Crosslinkers: Amine-Reactive Chemistry
N-hydroxysuccinimide (NHS) esters are a cornerstone of bioconjugation, valued for their ability to efficiently react with primary amines, such as the side chain of lysine residues on proteins, to form stable amide bonds.[1][2] The reaction proceeds via a nucleophilic acyl substitution, where the unprotonated primary amine attacks the carbonyl carbon of the NHS ester, releasing the N-hydroxysuccinimide leaving group.[2] This reaction is typically carried out in a slightly alkaline buffer (pH 7.2-9) to ensure the amine is deprotonated and thus sufficiently nucleophilic.[3]
However, the primary drawback of NHS esters is their lack of site-specificity. Since proteins often have multiple lysine residues, NHS ester-based conjugation results in a heterogeneous mixture of products with the crosslinker attached at various locations. This can lead to variability in the final product and potentially impact the biological activity of the conjugated molecule. Furthermore, NHS esters are susceptible to hydrolysis in aqueous environments, which competes with the desired amine reaction and can reduce conjugation efficiency.[3]
This compound: Bioorthogonal Click Chemistry
This compound operates on the principle of bioorthogonal chemistry, specifically the Strain-Promoted Inverse Electron-Demand Diels-Alder Cycloaddition (SPIEDAC). The trans-cyclooctene (TCO) moiety is highly reactive with a tetrazine partner, forming a stable covalent bond in a reaction that is exceptionally fast and selective. This "click chemistry" is termed bioorthogonal because it proceeds efficiently within a biological environment without interfering with native biochemical processes.
Unlike NHS esters, this compound itself does not directly react with proteins. Instead, it is part of a two-step strategy that enables site-specific modification. First, a tetrazine group is introduced onto a biomolecule at a specific site. This can be achieved through various methods, including the use of genetically encoded unnatural amino acids. Then, the this compound, which contains a carboxylic acid that can be activated to react with a corresponding functional group on another molecule, is introduced. The TCO group on the first molecule will then specifically and rapidly react with the tetrazine on the second molecule, forming the desired conjugate. This two-step approach provides a high degree of control over the conjugation site, leading to a homogeneous and well-defined product.
Specificity Showdown: A Quantitative Comparison
The key differentiator between this compound and NHS esters is specificity. The following table summarizes the key performance characteristics of each crosslinker.
| Feature | This compound (with Tetrazine) | NHS Ester |
| Reaction Type | Inverse-Electron-Demand Diels-Alder Cycloaddition (Bioorthogonal) | Nucleophilic Acyl Substitution |
| Target | Tetrazine | Primary Amines (e.g., Lysine) |
| Specificity | Site-specific | Non-specific |
| Second-Order Rate Constant (k₂) | ~800 - 30,000 M⁻¹s⁻¹ | Variable, generally slower than TCO-tetrazine ligation |
| Reaction pH | 6.0 - 9.0 | 7.2 - 9.0 |
| Catalyst Required | No | No |
| Key Advantage | High specificity, rapid kinetics, bioorthogonal | Simplicity, well-established protocols |
| Key Disadvantage | Requires pre-functionalization with tetrazine | Lack of specificity, potential for product heterogeneity, hydrolysis |
Experimental Protocols
Protocol 1: General NHS Ester Labeling of a Protein
This protocol provides a general guideline for labeling a protein with an NHS ester-functionalized molecule.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
NHS ester-functionalized molecule (e.g., fluorescent dye, biotin)
-
Anhydrous DMSO or DMF
-
Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column
Procedure:
-
Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer.
-
NHS Ester Solution Preparation: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Labeling Reaction: Add a 5- to 20-fold molar excess of the NHS ester solution to the protein solution. Incubate for 1 hour at room temperature with gentle mixing.
-
Quench Reaction: Stop the reaction by adding the quenching reagent to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess, unreacted NHS ester and byproducts by size-exclusion chromatography.
Protocol 2: Two-Step Site-Specific Labeling using TCO-Tetrazine Chemistry
This protocol outlines the site-specific conjugation of two proteins using TCO and tetrazine functionalities.
Materials:
-
Protein A functionalized with a tetrazine group
-
Protein B
-
TCO-PEG3-NHS ester
-
Anhydrous DMSO or DMF
-
Amine-free buffer (e.g., PBS, pH 7.4)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column
Procedure:
Step 1: TCO-Functionalization of Protein B
-
Protein Preparation: Buffer exchange Protein B into an amine-free buffer at a concentration of 1-5 mg/mL.
-
TCO-PEG3-NHS Ester Solution Preparation: Prepare a 10 mM stock solution of TCO-PEG3-NHS ester in anhydrous DMSO or DMF immediately before use.
-
Labeling Reaction: Add a 20-fold molar excess of the TCO-PEG3-NHS ester solution to the Protein B solution. Incubate for 1 hour at room temperature.
-
Quench and Purify: Quench the reaction with a quenching buffer and purify the TCO-labeled Protein B using a desalting column to remove excess TCO-PEG3-NHS ester.
Step 2: TCO-Tetrazine Ligation
-
Reactant Preparation: Combine the purified TCO-labeled Protein B and the tetrazine-functionalized Protein A in a suitable reaction buffer (e.g., PBS, pH 7.4). A slight molar excess of the tetrazine-functionalized protein is often recommended.
-
Ligation Reaction: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 37°C. The reaction progress can be monitored by the disappearance of the characteristic pink color of the tetrazine.
-
Purification (Optional): If necessary, the final conjugate can be purified from any unreacted components by size-exclusion chromatography.
Visualizing the Chemistry and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the reaction mechanisms and experimental workflows.
References
Stability Showdown: A Comparative Guide to TCO and TCO* Derivatives in Thiol-Rich Environments
For Researchers, Scientists, and Drug Development Professionals
The advent of bioorthogonal chemistry has revolutionized the study of biological systems, enabling precise molecular imaging and targeted drug delivery. At the heart of many of these applications lies the inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines and trans-cyclooctene (TCO) derivatives. The exceptional reaction kinetics of this "click" chemistry have made it a favorite among researchers. However, the inherent reactivity of TCOs, particularly the more strained and thus more reactive derivatives, comes at a cost: a potential lack of stability in the reducing environment of biological systems, which are rich in thiols such as glutathione.
This guide provides an objective comparison of the stability of various TCO derivatives in the presence of thiols. We will delve into the quantitative data available, present detailed experimental protocols for assessing stability, and visualize the key chemical processes and workflows. For the purpose of this guide, "TCO" will refer to the parent trans-cyclooctene, while "TCO*" will be used as a general term to encompass derivatives engineered for enhanced stability, such as d-TCO, in contrast to the highly reactive but less stable s-TCO.
Data Presentation: Quantitative Stability Comparison
The stability of TCO derivatives in the presence of thiols is a critical parameter for their successful application in bioconjugation. The primary pathway of instability is the isomerization of the reactive trans-isomer to the unreactive cis-isomer. The following table summarizes key stability data from various studies. It is important to note that the experimental conditions vary between studies, which can influence the observed stability.
| TCO Derivative | Thiol Compound | Thiol Concentration | Solvent/Buffer | pH | Stability Metric | Reference |
| TCO | 3-mercapto-2-pentanone | 0.12 µM | Phosphate Buffer | - | t½ = 0.6 hours | |
| s-TCO (conjugated to a monoclonal antibody) | in vivo (murine model) | - | - | - | t½ = 0.67 days | [1] |
| s-TCO | Mercaptoethanol | 30 mM | CD₃OD | - | Stable for 8 hours, then rapid isomerization | [2][3] |
| d-TCO | Mercaptoethanol | 30 mM | - | 7.4 | 43% isomerization after 5 hours | [1] |
| d-TCO | Mercaptoethanol | 30 mM | - | 6.8 | 44% isomerization after 48 hours | |
| d-TCO | - | - | Phosphate-buffered D₂O | - | No degradation or isomerization for up to 14 days | |
| d-TCO | - | - | Human serum | - | >97% trans-isomer after 4 days |
Key Observations:
-
s-TCO , a highly strained and reactive derivative, exhibits significant instability in the presence of thiols, with a relatively short half-life in a biological setting.
-
d-TCO demonstrates markedly improved stability compared to s-TCO, showing significantly slower isomerization in the presence of high thiol concentrations. Its stability in aqueous buffer and human serum is also noteworthy.
-
The parent TCO can be rapidly isomerized by certain thiols, even at very low concentrations.
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for interpreting stability data and for designing new experiments. Below is a representative protocol for assessing the stability of TCO derivatives in the presence of thiols using ¹H NMR spectroscopy.
Protocol: Monitoring TCO Isomerization in the Presence of Thiols by ¹H NMR
1. Materials:
- TCO derivative of interest (e.g., TCO, s-TCO, d-TCO)
- Thiol compound (e.g., glutathione, mercaptoethanol)
- Deuterated solvent (e.g., CD₃OD, D₂O with appropriate buffer salts)
- NMR tubes
- NMR spectrometer
2. Sample Preparation: a. Prepare a stock solution of the TCO derivative in the chosen deuterated solvent at a known concentration (e.g., 10 mM). b. Prepare a stock solution of the thiol compound in the same deuterated solvent at a concentration that will yield the desired final concentration upon mixing (e.g., 60 mM for a final concentration of 30 mM). c. In an NMR tube, add a precise volume of the TCO stock solution (e.g., 250 µL). d. Add an equal volume of the thiol stock solution (e.g., 250 µL) to the NMR tube to initiate the experiment. Mix gently. e. Prepare a control sample containing only the TCO derivative in the deuterated solvent.
3. NMR Data Acquisition: a. Immediately acquire a ¹H NMR spectrum of the reaction mixture at time t = 0. b. Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., every hour for the first 12 hours, then less frequently). The frequency of data acquisition should be adjusted based on the expected rate of isomerization. c. Maintain the sample at a constant temperature throughout the experiment (e.g., 25 °C or 37 °C).
4. Data Analysis: a. Identify the characteristic peaks of the trans- and cis-isomers of the TCO derivative in the ¹H NMR spectra. The olefinic protons of the trans-isomer typically appear at a distinct chemical shift from those of the cis-isomer. b. Integrate the peaks corresponding to both isomers at each time point. c. Calculate the percentage of the trans-isomer remaining at each time point using the following formula: % trans-isomer = [Integral(trans) / (Integral(trans) + Integral(cis))] * 100 d. Plot the percentage of the trans-isomer as a function of time. e. From this plot, the half-life (t½) of the TCO derivative under the specific conditions can be determined as the time at which the percentage of the trans-isomer reaches 50%.
Mandatory Visualization
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Proposed radical mechanism for thiol-mediated isomerization of TCO.
Caption: Experimental workflow for assessing TCO stability using NMR.
Conclusion
The stability of TCO derivatives in the presence of thiols is a critical consideration for their use in biological applications. While highly reactive derivatives like s-TCO offer kinetic advantages, they are more susceptible to isomerization. In contrast, derivatives such as d-TCO provide a significant improvement in stability, making them more suitable for applications requiring longer incubation times or for use in environments with high thiol concentrations. The choice of the appropriate TCO derivative will therefore depend on the specific requirements of the experiment, balancing the need for rapid reaction kinetics with the demand for stability in the biological milieu. The provided experimental protocol offers a robust framework for researchers to assess the stability of their chosen TCO derivatives under their specific experimental conditions.
References
- 1. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photochemical syntheses, transformations, and bioorthogonal chemistry of trans -cycloheptene and sila trans -cycloheptene Ag( i ) complexes - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04773H [pubs.rsc.org]
A Comparative Guide to Evaluating Drug-to-Antibody Ratio (DAR) for ADCs with TCO Linkers
The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) for antibody-drug conjugates (ADCs) that significantly influences their therapeutic efficacy, safety, and pharmacokinetic profile.[1] For ADCs constructed using trans-cyclooctene (TCO) linkers, which facilitate bioorthogonal "click" chemistry for precise drug conjugation, accurate DAR determination is essential.[2] This guide provides a comparative overview of the primary analytical methods for evaluating the DAR of ADCs, with a focus on those utilizing TCO linker technology.
Core Analytical Techniques for DAR Determination
Several robust analytical techniques are employed to determine the DAR of ADCs. The most common methods include Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS).[1][3] The selection of a particular method often depends on the specific characteristics of the ADC, the desired level of detail, and available instrumentation.[1]
Comparison of Key Methods for DAR Determination
| Feature | Hydrophobic Interaction Chromatography (HIC) | Reversed-Phase HPLC (RP-HPLC) | Mass Spectrometry (MS) |
| Principle | Separates ADC species based on differences in hydrophobicity imparted by the drug-linker. | Separates molecules based on polarity after reduction of the ADC into light and heavy chains. | Determines the mass-to-charge ratio of intact or reduced ADC species. |
| Information Provided | Average DAR, drug distribution (different DAR species), and presence of unconjugated antibody. | Average DAR, and drug load on light and heavy chains. | Precise mass of intact ADC and its subunits, average DAR, and drug distribution. Can also identify conjugation sites. |
| Advantages | - Non-denaturing conditions preserve the native protein structure. - Well-suited for analyzing cysteine-linked ADCs. - Allows for the separation and isolation of chromatographically pure ADC species. | - Orthogonal method to HIC for confirmation. - Mobile phase is often compatible with MS. - Provides information on drug distribution between light and heavy chains. | - Provides the most detailed and accurate characterization. - Can analyze both intact and reduced ADCs. - Can identify different drug-loaded forms and by-products. |
| Limitations | - Typically incompatible with MS due to high concentrations of nonvolatile salts. - May not be suitable for analyzing highly heterogeneous lysine-conjugated ADCs. - Resolution may be suboptimal for less hydrophobic third-generation ADCs. | - Denaturing conditions can lead to the separation of antibody chains for some ADCs. - Requires reduction of the ADC, adding a sample preparation step. | - Requires more complex instrumentation and data analysis. - Potential for ion suppression or bias for certain species. |
| Best Suited For | Routine analysis of DAR and drug load distribution for cysteine-linked ADCs. | Orthogonal confirmation of DAR and analysis of drug distribution on antibody subunits. | In-depth characterization, identification of conjugation sites, and analysis of complex ADC mixtures. |
Experimental Protocols
Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on the increased hydrophobicity imparted by the conjugated drug-linker. It is a non-denaturing technique that maintains the native structure of the antibody.
Experimental Workflow for HIC
Caption: Workflow for DAR determination using HIC.
Protocol:
-
Mobile Phase Preparation :
-
Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): 25 mM Sodium Phosphate, pH 7.0.
-
-
Chromatographic Conditions :
-
Column: TSKgel Butyl-NPR, 4.6 x 35 mm, 2.5 µm.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL of ADC at 1 mg/mL.
-
-
Gradient Elution : A linear gradient is run from high salt (Mobile Phase A) to low salt (Mobile Phase B) to elute the ADC species. More hydrophobic species (higher DAR) are retained longer on the column.
-
Data Analysis : Identify peaks corresponding to the unconjugated antibody (DAR 0) and the different drug-loaded species. The average DAR is calculated using the weighted average of the peak areas.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is often used for reduced ADCs to separate the light and heavy chains. The addition of a drug-linker to a chain alters its retention time, allowing for quantification.
Experimental Workflow for RP-HPLC
Caption: Workflow for DAR determination using RP-HPLC.
Protocol:
-
Sample Preparation (Reduction) : To approximately 100 µg of ADC, add a reducing agent such as Dithiothreitol (DTT) to a final concentration of 10-20 mM. Incubate at 37°C for 30 minutes to reduce the interchain disulfide bonds.
-
Chromatographic Conditions :
-
Column: Agilent PLRP-S, 2.1 x 50 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 80°C.
-
Detection: UV at 280 nm.
-
-
Gradient Elution : A gradient of increasing organic solvent (Mobile Phase B) is used to elute the light and heavy chains.
-
Data Analysis : The weighted average DAR is calculated from the peak areas of the light and heavy chains and their corresponding drug-loaded forms.
Mass Spectrometry (MS)
MS provides a direct measurement of the ADC's mass, allowing for unambiguous confirmation of drug conjugation and precise DAR calculation. Analysis can be performed on the intact ADC or after reduction.
Logical Relationship of MS-based DAR Analysis
References
A Head-to-Head Comparison: Specificity Analysis of TCO-PEG3-TCO Crosslinking
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Choosing the Right Crosslinking Chemistry
In the intricate world of bioconjugation and proteomics, the precise and specific linking of molecules is paramount. The choice of a crosslinking agent can profoundly impact the validity of experimental results, the efficacy of therapeutic conjugates, and the overall success of a research endeavor. This guide provides a comprehensive and objective comparison of the TCO-PEG3-TCO crosslinker with two widely used alternatives: homobifunctional N-hydroxysuccinimide (NHS) esters and maleimide-based crosslinkers. By presenting experimental data, detailed protocols, and clear visualizations, we aim to equip researchers with the knowledge to make informed decisions for their specific applications.
At a Glance: Performance Comparison of Crosslinking Chemistries
The efficacy of a crosslinking strategy is determined by a combination of factors, including its reaction speed, specificity, and the stability of the resulting bond. The TCO-PEG3-TCO crosslinker operates on the principle of bioorthogonal chemistry, specifically the Strain-Promoted Inverse Electron-Demand Diels-Alder Cycloaddition (SPIEDAC), which offers distinct advantages over traditional methods.
| Feature | TCO-PEG3-TCO | Homobifunctional NHS Esters | Maleimide-Based Crosslinkers |
| Reaction Chemistry | Inverse-electron-demand Diels-Alder cycloaddition (IEDDA) between a trans-cyclooctene (TCO) and a tetrazine. | Amine-reactive coupling between an NHS ester and a primary amine (e.g., lysine). | Michael addition of a thiol (e.g., cysteine) to the double bond of a maleimide. |
| Specificity | High: Bioorthogonal reaction with tetrazine-modified molecules, minimizing off-target reactions in complex biological systems. | Moderate: Reacts with any accessible primary amine, potentially leading to a heterogeneous mixture of products. Side reactions with serine, threonine, and tyrosine have been reported. | High (for thiols): Specific for sulfhydryl groups. |
| Reaction Kinetics (Second-Order Rate Constant) | Very Fast: ~800 - 30,000 M⁻¹s⁻¹. | Variable and generally slower than TCO-tetrazine ligation. | Fast: ~1000 M⁻¹s⁻¹. |
| Key Advantages | Extremely fast kinetics, highly specific, bioorthogonal, catalyst-free. | Simple, one-step procedure for purified proteins with known amine accessibility. | Specific for thiols, widely used for cysteine-specific conjugation. |
| Potential Concerns | Requires pre-functionalization of target molecules with tetrazines. TCO moiety can isomerize to the less reactive cis-cyclooctene (CCO) isomer, especially in the presence of thiols or over long incubation times. | Susceptible to hydrolysis in aqueous solutions, which reduces efficiency. Potential for off-target reactions. | The thiol-maleimide bond can undergo a retro-Michael reaction, leading to reversibility, particularly in the presence of other thiols like glutathione. |
Delving Deeper: Experimental Data on Stability and Specificity
The stability of the crosslinked product is a critical factor, particularly for in vivo applications or long-term studies. While TCO-tetrazine ligation forms a stable covalent bond, the stability of the unreacted TCO moiety is a consideration.
Reported Stability Data:
-
TCO-PEG3-TCO: A TCO-PEG3-modified goat IgG showed a 10.5% loss of reactivity towards tetrazines after 4 weeks of storage at 4°C in a phosphate buffer (pH 7.5). This loss was reduced to 7% when stored at -20°C.
-
Maleimide: The stability of maleimide-based conjugates is challenged by the potential for retro-Michael addition, which can lead to de-conjugation.
It is important to note that the provided stability data for TCO and maleimide conjugates are from separate studies and not from a direct head-to-head comparison under identical conditions.
Experimental Protocols for Comparative Analysis
To facilitate a direct comparison of crosslinking specificity, the following protocols outline a workflow for crosslinking two
Safety Operating Guide
Proper Disposal of TCO-PEG3-acid: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of TCO-PEG3-acid, a common reagent in click chemistry.
I. Immediate Safety and Handling Precautions
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) |
| Eye/Face Protection | Safety glasses with side-shields or goggles |
| Skin and Body Protection | Laboratory coat |
II. Step-by-Step Disposal Protocol
The proper disposal of this compound should be treated as a hazardous chemical waste procedure. Do not dispose of this material down the drain or in regular solid waste.
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container as "Hazardous Chemical Waste: this compound".
-
If the this compound is in a solution, also indicate the solvent(s) on the label.
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Ensure incompatible chemicals are not mixed in the same waste container.
-
-
Containerization of Waste:
-
Use a chemically compatible and sealable container for waste collection.
-
For solid this compound, carefully transfer the material into the waste container.
-
For solutions containing this compound, pour the liquid waste into the designated container.
-
If dealing with small residual amounts, you can absorb the material with an inert substance like sand or vermiculite and place it in the sealed container.[1]
-
-
Decontamination of Empty Containers:
-
Thoroughly rinse the empty this compound container with a suitable solvent (e.g., the solvent used to dissolve the compound).
-
The rinsate should be collected and disposed of as hazardous chemical waste.
-
After triple rinsing, the container can be disposed of according to your institution's guidelines for decontaminated labware.
-
-
Arranging for Professional Disposal:
-
The disposal of this compound must be conducted by a licensed and approved waste disposal company.[1]
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Follow all institutional and local regulations for the storage and handover of chemical waste.[2]
-
III. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
